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  • Product: 3-Phenyl-4-iodosydnone
  • CAS: 13858-07-6

Core Science & Biosynthesis

Foundational

Synthesis, Properties, and Reactivity of 3-Phenyl-4-iodosydnone: A Technical Guide for Advanced Organic Synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

[label="4-Aryl-3-phenylsydnone\n(Suzuki-Miyaura)", fillcolor="#F

Refining Diagram Details

I have just completed the DOT code for a reactivity pathway diagram, which details Pd-catalyzed cross-coupling, 1,3-dipolar cycloadditions, and halogen bonding. I've chosen a consistent color scheme for clarity and generated the image, which is linked to a Faraday Discussions paper (Faraday Discuss., 2022, DOI: 10.1039/D2FD00096B). I've added a caption to explain the key features.

Mapping References

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Analyzing Mechanistic Details

I'm now detailing the mechanistic rationale behind C4-iodination of sydnones, particularly focusing on electrophilic aromatic substitution and the sydnone ring's deactivation. I've begun to contrast iodine monochloride's reactivity against other halogens, emphasizing the C-I bond's advantages for cross-coupling reactions, such as Suzuki-Miyaura. I am working on a section of two methodologies: solution phase and mechanochemical.

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Developing Reaction Protocols

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Detailing Chemical Synthesis

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Expanding Pyrazole Applications

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I'm now refining the data tables, specifically correcting chemical shift ranges and ensuring all the reference markers are consistent. I've rechecked the NMR data for halogen bonding, and verified all details against the source material. I will re-render the tables to reflect the changes.

Explaining Mechanistic Rationale

I'm delving into the mechanistic aspects behind the reaction conditions. I've focused on explaining why NaOAc is used (it buffers the reaction, preventing decomposition of the sydnone ring) and the benefits of mechanochemistry (solvent reduction and accelerated reaction rates). I'm also elaborating on the strong Lewis acidity of 4-iodosydnone due to the mesoionic ring.

Introduction and Mechanistic Rationale

Mesoionic compounds, particularly sydnones, have emerged as highly versatile building blocks in medicinal chemistry, materials science, and the development of novel agrochemicals [1.3]. Among these, 3-Phenyl-4-iodosydnone (CAS: 13858-07-6) stands out as a critical intermediate. The sydnone core is a masked azomethine imine, making it an excellent candidate for 1,3-dipolar cycloadditions. However, the unsubstituted C4 position is relatively stable. By introducing an iodine atom at the C4 position, the sydnone is transformed into a highly reactive electrophile, primed for transition-metal-catalyzed cross-coupling reactions[1].

Causality of C4-Iodination

Sydnones undergo electrophilic aromatic substitution, but the sydnone ring is generally deactivated by the electron-withdrawing effect of the N3-phenyl group, which bears a fractional positive charge. Despite this deactivation, the C4 position remains susceptible to halogenation. Iodination is specifically preferred over chlorination or bromination when subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) is desired. The carbon-iodine (C-I) bond offers superior oxidative addition kinetics for palladium catalysts compared to C-Br or C-Cl bonds, enabling milder downstream reaction conditions[1].

Experimental Workflows and Self-Validating Protocols

The synthesis of 3-Phenyl-4-iodosydnone can be achieved through traditional solution-phase chemistry or modern mechanochemical approaches. Both methods rely on electrophilic aromatic substitution but utilize different driving forces.

G Start 3-Phenylsydnone SolPhase Solution-Phase ICl, NaOAc, AcOH 3h stirring Start->SolPhase Route A MechPhase Mechanochemical NIS or ICl, LAG 1.5h milling Start->MechPhase Route B Quench Aqueous Quench & Filtration SolPhase->Quench Extract Extraction & Basic Wash MechPhase->Extract Product 3-Phenyl-4-iodosydnone (Target) Quench->Product ~69-80% Yield Extract->Product 74-90% Yield

Workflow for the synthesis of 3-Phenyl-4-iodosydnone via solution and mechanochemical routes.

Protocol A: Solution-Phase Iodination using Iodine Monochloride (ICl)

Causality & Design: Iodine monochloride (ICl) is a highly polarized electrophile, making it significantly more reactive than molecular iodine ( I2​ ). Sodium acetate (NaOAc) is introduced to buffer the acetic acid solvent. This is critical because the reaction generates HCl as a byproduct; without a buffer, the strong mineral acid could degrade the sensitive mesoionic sydnone ring. NaOAc acts as an acid scavenger and facilitates the deprotonation of the Wheland-type intermediate, driving the reaction forward[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-phenylsydnone (1.5 mmol) in 2.5 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Buffering: Add anhydrous NaOAc (1.5 equiv., 2.25 mmol) to the solution and stir until fully dissolved.

  • Electrophile Addition: Slowly add a solution of ICl (1.5 equiv., 2.25 mmol) dissolved in 1.5 mL of acetic acid dropwise to prevent rapid exothermic spikes.

  • Reaction: Stir the mixture at room temperature for 3 hours.

    • Self-Validation Step: Monitor via TLC (Thin Layer Chromatography). The starting 3-phenylsydnone is highly UV-active; the reaction is complete when this spot is fully consumed.

  • Quenching: Pour the reaction mixture into ice-cold distilled water. The sudden change in polarity forces the hydrophobic 4-iodo-3-phenylsydnone to crash out of the solution as a solid precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and inorganic salts, and dry under a high vacuum[1].

Protocol B: Mechanochemical Iodination (Green Chemistry Approach)

Causality & Design: Mechanochemistry utilizes mechanical energy (milling) to drive chemical transformations, drastically reducing solvent waste. Liquid-assisted grinding (LAG) is employed to accelerate reaction kinetics by increasing molecular mobility without dissolving the reactants. N-iodosuccinimide (NIS) or pure ICl can be used as the iodine source[2][3].

Step-by-Step Methodology:

  • Loading: Place 3-phenylsydnone and the iodinating agent (either 1 equiv. NIS or 3 equiv. pure ICl) into a Zirconium dioxide ( ZrO2​ ) milling jar.

  • LAG Activation: Add a catalytic amount of liquid to enable LAG (use acetic acid for NIS, or dry CH2​Cl2​ for ICl).

  • Milling: Mill the mixture at an optimized frequency (e.g., 30 Hz) for 1.5 hours.

  • Workup: Extract the resulting solid with an organic solvent (e.g., ethyl acetate).

    • Self-Validation Step: Wash the organic layer with 1 M NaOH. This basic wash is strictly required to neutralize and partition the succinimide byproduct (if NIS was used) or residual acids into the aqueous phase, ensuring high purity of the organic layer[2][3].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the pure target compound (up to 90% yield with ICl)[2].

Physicochemical Properties and Halogen Bonding

Beyond its utility as a synthetic intermediate, 3-Phenyl-4-iodosydnone possesses fascinating physicochemical properties, most notably its ability to act as a strong halogen bond donor .

The electron-withdrawing nature of the mesoionic sydnone ring severely depletes electron density from the C4-iodine atom. This creates a pronounced positive electrostatic potential (a " σ -hole") on the iodine atom along the extension of the C-I bond axis. Consequently, the iodine atom acts as a potent Lewis acid, capable of forming strong non-covalent interactions (halogen bonds) with Lewis bases such as dimethyl sulfoxide (DMSO) or aliphatic/heteroaromatic amines[4].

Spectroscopic Evidence: 13C -NMR studies provide direct evidence of this phenomenon. When 4-iodo-3-phenylsydnone is dissolved in a neat Lewis base, the chemical shift of the carbon atom bonded to the iodine (C-I) undergoes a significant downfield shift of 6.6 to 8.5 ppm compared to its baseline shift in a non-coordinating solvent like CDCl3​ [4].

Table 1: 13C -NMR Chemical Shift Variations of C-I (Halogen Bonding)
Solvent / EnvironmentC-I Chemical Shift (ppm)Mechanistic ObservationReference
CDCl3​ (Standard)~55.2 - 58.0Baseline; no Lewis Base interaction.[4]
Neat Lewis Base (e.g., DMSO, Amines)Up to +8.5 ppm shiftStrong Halogen Bonding; Iodine acts as a Lewis Acid.[4]

Reactivity and Downstream Applications

The strategic placement of the iodine atom unlocks two divergent, high-value reactivity pathways: Cross-Coupling and Cycloaddition.

Reactivity Core 3-Phenyl-4-iodosydnone PdCat Pd-Catalyzed Cross-Coupling Core->PdCat Cyclo 1,3-Dipolar Cycloaddition Core->Cyclo HalBond Halogen Bonding (Lewis Acid) Core->HalBond Suzuki 4-Aryl-3-phenylsydnone (Suzuki-Miyaura) PdCat->Suzuki Aryl Boronic Acids Sono 4-Alkynyl-3-phenylsydnone (Sonogashira) PdCat->Sono Terminal Alkynes Pyrazole Pyrazoles / Indazoles (Reaction with Alkynes/Arynes) Cyclo->Pyrazole Alkynes/Arynes, Heat Complex Lewis Base Complex (e.g., DMSO, Amines) HalBond->Complex Non-covalent interaction

Divergent reactivity pathways of 3-Phenyl-4-iodosydnone in modern organic synthesis.

Transition-Metal Catalyzed Cross-Coupling

The C-I bond is highly labile under palladium catalysis. 3-Phenyl-4-iodosydnone readily undergoes Suzuki-Miyaura coupling with arylboronic acids to yield 4-aryl-3-phenylsydnones, or Sonogashira coupling with terminal alkynes to yield 4-alkynyl-3-phenylsydnones[1]. These transformations are essential for extending the π -conjugation of the sydnone system, which is highly desired in the synthesis of organic semiconductors and liquid crystals[5].

1,3-Dipolar Cycloadditions

Sydnones are classic 1,3-dipoles. Upon thermal activation in the presence of alkynes or arynes, 3-Phenyl-4-iodosydnone undergoes a [3+2] cycloaddition. The resulting bicyclic intermediate is unstable and rapidly extrudes carbon dioxide ( CO2​ ) to form fully substituted pyrazoles or indazoles[1]. The retention of the iodine atom (or its subsequent functionalization) allows researchers to synthesize heavily decorated heterocyclic scaffolds that are otherwise difficult to access, making this a powerful tool in drug discovery[1][2].

Quantitative Data Summary

Table 2: Comparison of Iodination Conditions for 3-Phenylsydnone
MethodReagentsSolvent / ConditionsTimeYieldReference
Solution-PhaseICl (1.5 eq), NaOAc (1.5 eq)Acetic Acid, Room Temp3.0 h~69-80%[1]
MechanochemicalNIS (1.0 eq)AcOH (catalytic), LAG Milling1.5 h74%[2][3]
MechanochemicalICl (3.0 eq) CH2​Cl2​ (catalytic), LAG Milling1.5 h90%[2][3]

References

  • A mechanochemical approach to the synthesis of sydnones and derivatives Faraday Discussions (RSC Publishing) URL:[Link]

  • Mechanochemical iodination of 3-phenylsydnone ResearchGate URL:[Link]

  • 3-Phenyl-4-Iodosydnone CAS NO 13858-07-6 ChemicalRoot URL:[Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes National Institutes of Health (NIH) URL:[Link]

  • Halogen Bonds of 4-Iodosydnones in Solution Deduced from 13C-NMR Spectra Revista de Chimie (bch.ro) URL:[Link]

  • The Electrophilic Substitution of Sydnones: the Reaction with 3-Aryl-4-Phenylsydnones... Horizon Research Publishing (hrpub.org) URL:[Link]

Sources

Exploratory

The Chemical and Physical Dynamics of 3-Phenyl-4-iodosydnone: A Technical Whitepaper

Executive Summary 3-Phenyl-4-iodosydnone (CAS: 13858-07-6) is a highly specialized mesoionic heterocyclic compound characterized by a 1,2,3-oxadiazolium-5-olate core bearing a phenyl group at the N3 position and an iodin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenyl-4-iodosydnone (CAS: 13858-07-6) is a highly specialized mesoionic heterocyclic compound characterized by a 1,2,3-oxadiazolium-5-olate core bearing a phenyl group at the N3 position and an iodine atom at the C4 position [1]. Due to its unique electronic distribution, it serves as a bifunctional building block in advanced organic synthesis. The mesoionic core acts as a masked 1,3-dipole for cycloaddition reactions, while the C4-iodine substituent provides a highly reactive site for palladium-catalyzed cross-coupling and supramolecular halogen bonding. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols for researchers in medicinal chemistry and materials science.

Physicochemical Properties & Structural Dynamics

Sydnones are mesoionic compounds; their structure cannot be adequately represented by a single uncharged resonance hybrid. The delocalized positive charge is distributed across the N-N-C-O system, while the negative charge is localized on the exocyclic oxygen. The introduction of an iodine atom at the C4 position significantly alters the polarizability and electronic landscape of the molecule.

Fundamental Properties

The physical properties of 3-phenyl-4-iodosydnone dictate its handling and application in synthetic workflows. It is highly light-sensitive due to the photolabile nature of the C-I bond and the sydnone ring's propensity for photochemical ring-opening [1].

Table 1: Chemical and Physical Properties of 3-Phenyl-4-iodosydnone

PropertyValue / Description
Chemical Name 3-Phenyl-4-iodosydnone (4-Iodo-3-phenylsydnone)
CAS Number 13858-07-6
Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
Melting Point ~164–165 °C (Decomposes)
Appearance Pale yellow to brown crystalline solid
Storage Conditions 15–25 °C, strictly protected from direct light
Spectroscopic Signatures and Halogen Bonding

The iodine atom in 3-phenyl-4-iodosydnone exhibits a pronounced " σ -hole"—a region of positive electrostatic potential opposite the C–I covalent bond. This allows the molecule to act as a strong Lewis acid, engaging in non-covalent halogen bonding with Lewis bases [3].

This interaction is a self-validating system observable via 13 C-NMR spectroscopy. When a Lewis base coordinates with the iodine atom, electron density is perturbed, resulting in a quantifiable downfield chemical shift of the C4 carbon.

Table 2: 13 C-NMR Chemical Shifts Indicating Halogen Bonding [3]

Solvent / Additive EnvironmentC-I Chemical Shift ( δ , ppm)Mechanistic Observation
Neat CDCl 3​ 55.2 – 58.0Baseline shift for the uncomplexed C-I bond.
+ Dimethylsulfoxide (DMSO) Downfield shift (+ 6.6–8.5 ppm)Strong interaction with oxygen donor atom.
+ Triethylamine / DABCO Downfield shiftStrong interaction with nitrogen donor atom.

Mechanistic Pathways & Chemical Reactivity

The synthetic utility of 3-phenyl-4-iodosydnone is driven by two orthogonal reactive sites: the labile C-I bond and the mesoionic dipole.

Reactivity Core 3-Phenyl-4-iodosydnone CC Cross-Coupling (Pd-Catalyzed) Core->CC C-I Bond Activation Cyclo 1,3-Dipolar Cycloaddition (Alkynes/Arynes) Core->Cyclo Mesoionic Dipole Halogen Halogen Bonding (Lewis Base Interaction) Core->Halogen Sigma-Hole on Iodine Prod1 4-Substituted 3-Phenylsydnones CC->Prod1 Prod2 Pyrazoles / Indazoles Cyclo->Prod2 Prod3 Supramolecular Complexes Halogen->Prod3

Caption: Divergent reactivity pathways of 3-phenyl-4-iodosydnone exploiting the C-I bond and mesoionic core.

1,3-Dipolar Cycloaddition

Sydnones are classic substrates for[3+2] cycloadditions. When reacted with alkynes or highly reactive arynes, 3-phenyl-4-iodosydnone undergoes a concerted cycloaddition to form a bicyclic intermediate. This intermediate rapidly extrudes carbon dioxide (CO 2​ ) in a retro-Diels-Alder-type fragmentation to yield fully aromatic indazoles or pyrazoles[4]. The retention of the iodine atom in the final heterocycle allows for subsequent downstream functionalization.

Transition-Metal Catalyzed Cross-Coupling

The C4-iodine bond is highly susceptible to oxidative addition by Palladium(0) complexes. This enables Suzuki-Miyaura, Sonogashira, and Stille couplings directly at the C4 position, allowing researchers to build complex, highly substituted sydnone architectures that are otherwise inaccessible via direct cyclodehydration.

Experimental Protocols: Synthesis of 3-Phenyl-4-iodosydnone

The synthesis of 3-phenyl-4-iodosydnone relies on the electrophilic aromatic substitution of the parent 3-phenylsydnone. The C4 position is the most electron-rich site on the mesoionic ring, making it highly susceptible to attack by electrophilic halogens.

G A N-Phenylglycine (Starting Material) B N-Nitroso-N-phenylglycine (Intermediate) A->B NaNO2, HCl Nitrosation C 3-Phenylsydnone (Mesoionic Core) B->C Ac2O or TFAA Cyclodehydration D 3-Phenyl-4-iodosydnone (Target Product) C->D ICl, NaOAc, AcOH Electrophilic Iodination

Caption: Workflow for the synthesis of 3-phenyl-4-iodosydnone via nitrosation and iodination.

Protocol A: Solution-Phase Electrophilic Iodination

This classical protocol utilizes iodine monochloride (ICl) as a highly polarized source of electrophilic iodine ( I+ ).

  • Reagent Preparation: Dissolve 3-phenylsydnone (1.5 mmol) in 2.5 mL of glacial acetic acid.

  • Buffer Addition: Add sodium acetate (NaOAc, 2.25 mmol, 1.5 equiv.) to the solution.

    • Causality: The reaction of ICl with the sydnone generates hydrochloric acid (HCl) as a byproduct. Sydnones are sensitive to strong aqueous acids, which can catalyze the hydrolytic opening of the oxadiazole ring. NaOAc acts as an in-situ buffer to neutralize the HCl, preserving the mesoionic core [4].

  • Electrophile Introduction: Dropwise add a solution of ICl (2.25 mmol, 1.5 equiv.) dissolved in 1.5 mL of acetic acid.

    • Causality: ICl is chosen over elemental iodine ( I2​ ) because the electronegativity difference between chlorine and iodine creates a permanent dipole, rendering the iodine atom highly electrophilic and reactive enough to substitute the C4 proton at room temperature.

  • Isolation: Stir the mixture for 3 hours at room temperature. Quench the reaction by pouring it into ice water. The product will precipitate as a solid. Collect via vacuum filtration and wash thoroughly with water to remove residual salts and acetic acid.

Protocol B: Mechanochemical Iodination (Green Synthesis)

To minimize solvent waste and accelerate reaction kinetics, a mechanochemical approach using Liquid-Assisted Grinding (LAG) has been developed [2].

  • Milling Setup: Load 3-phenylsydnone (1.0 equiv.) into a Zirconium dioxide (ZrO 2​ ) milling jar equipped with ZrO 2​ milling balls.

    • Causality: ZrO 2​ is utilized due to its high density and chemical inertness. The high mass of the balls transfers maximum kinetic energy to the crystalline lattice of the reagents, lowering the activation energy barrier.

  • Reagent Addition: Add pure ICl (3.0 equiv.) and a catalytic amount of dry dichloromethane (CH 2​ Cl 2​ ) to establish LAG conditions.

    • Causality: Dry milling often leads to incomplete conversion due to poor mass transfer. The addition of a microscopic amount of solvent (LAG) acts as a molecular lubricant, drastically increasing collision frequency and driving the reaction to >90% conversion [2].

  • Activation: Operate the vibratory ball-mill at 30 Hz for 1.5 hours.

  • Work-up: Extract the crude solid and perform a basic wash with 1 M NaOH to neutralize unreacted ICl. Recrystallize to obtain the pure product.

References

  • ChemicalRoot. "3-Phenyl-4-Iodosydnone CAS NO 13858-07-6".
  • ResearchGate. "A mechanochemical approach to the synthesis of sydnones and derivatives".
  • Revista de Chimie. "Halogen Bonds of 4-Iodosydnones in Solution Deduced from 13C-NMR Spectra".
  • NIH. "Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes".
Exploratory

Unveiling the Mesoionic Enigma: A Comprehensive Guide to the Electronic Structure and Synthesis of N-Phenylsydnone

Executive Summary Sydnones represent a fascinating class of heterocyclic compounds that challenge traditional valence bond theory. As the prototypical member of this family, N-phenylsydnone serves as a critical model for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sydnones represent a fascinating class of heterocyclic compounds that challenge traditional valence bond theory. As the prototypical member of this family, N-phenylsydnone serves as a critical model for understanding mesoionic aromaticity and is a highly versatile synthon in modern drug development[1]. This whitepaper provides an in-depth technical analysis of the electronic structure of N-phenylsydnone, synthesizes key physicochemical data, and outlines a field-proven, self-validating synthetic protocol designed for high-yield laboratory preparation.

The Mesoionic Framework: Electronic Structure and Aromaticity

According to IUPAC nomenclature, mesoionic compounds are planar, five-membered heterocyclic betaines[2]. They are unique because their electronic structure cannot be accurately represented by a single covalent or polar resonance form without introducing fractional or formal charges[2].

The core of N-phenylsydnone is a 1,2,3-oxadiazole ring[2]. To understand its stability, we must evaluate its aromaticity through the lens of Hückel's 4n+2 rule. The molecule achieves a stable aromatic state through extreme charge polarization[3]. The exocyclic carbonyl oxygen draws electron density away from the ring, adopting a formal negative charge[3]. This polarization leaves the five-membered ring with a delocalized positive charge, distributed across the annular atoms[2].

The resulting cyclic, conjugated π-electron system is constructed as follows:

  • Ring Oxygen: Contributes 2 electrons to the π-system[3].

  • Nitrogen Atoms (x2): Contribute 1 electron each[3].

  • Ring Carbon: Contributes 1 electron[3].

This configuration yields a total of 6 π-electrons (satisfying Hückel's rule where n=1), granting the sydnone ring its characteristic pseudo-aromatic stability[4].

MesoionicLogic Base 1,2,3-Oxadiazole Core (Neutral, Non-aromatic) ChargeSep Charge Separation (Exocyclic O becomes O⁻) Base->ChargeSep Polarization ElecContrib π-Electron Contributions Ring O: 2e⁻ | N: 1e⁻ each | C: 1e⁻ each ChargeSep->ElecContrib Delocalization Aromatic Mesoionic Aromaticity (6π Electrons, Hückel's Rule) ElecContrib->Aromatic 4n+2 Satisfaction

Figure 1: Logical progression of charge delocalization leading to sydnone aromaticity.

Quantitative Physicochemical Properties

The zwitterionic yet aromatic nature of N-phenylsydnone manifests in distinct physicochemical and spectroscopic properties. The extreme polarization results in a massive dipole moment, while NMR spectroscopy reveals the unique shielding environment of the mesoionic ring current.

Table 1: Physicochemical and Electronic Properties of N-Phenylsydnone

PropertyExperimental ValueAnalytical Significance
Dipole Moment 4.0 – 6.0 DConfirms the highly polarized, charge-separated nature of the mesoionic ring[2].
Exocyclic C–O Bond Length 1.19 – 1.22 ÅValidates double-bond character despite the formal negative charge in resonance models[2].
¹H NMR (Sydnone C4-H) ~6.74 ppm (singlet)Indicates shielding effects unique to the mesoionic current, distinct from typical aromatics[5].
¹³C NMR (C4 Carbon) ~93.8 ppmHighly shielded carbene-like carbon, characteristic of the sydnone ring's electron density[5].
¹³C NMR (C5 Carbonyl) ~169.1 ppmReflects the highly polarized nature of the exocyclic carbonyl group[5].
Melting Point 134 – 137 °CUsed for rapid purity validation post-recrystallization; pure product is cream-colored[1][5].

Experimental Methodology: Synthesis of N-Phenylsydnone

As an Application Scientist, ensuring reproducibility requires treating every protocol as a self-validating system. The synthesis of N-phenylsydnone from N-phenylglycine is a robust two-step process: nitrosation followed by cyclodehydration[1].

SynthesisWorkflow Step1 N-Phenylglycine + NaNO2 / H2O Nitrosation Nitrosation (T < 0°C) Step1->Nitrosation Intermediate N-Nitroso-N-phenylglycine (Isolate via HCl / Filtration) Nitrosation->Intermediate Acidification Dehydration Cyclodehydration (Acetic Anhydride, 100°C) Intermediate->Dehydration Product N-Phenylsydnone (Aqueous Quench & Filter) Dehydration->Product Crystallization

Figure 2: Two-step synthetic workflow for N-phenylsydnone.

Step 1: Nitrosation of N-Phenylglycine
  • Procedure: Suspend 100 g (0.66 mol) of N-phenylglycine in 1.2 L of water in a vessel submerged in an ice-salt bath. Stir vigorously until the internal temperature drops below 0°C. Add a solution of 50 g (0.72 mol) of sodium nitrite in 300 mL of water dropwise over 40 minutes[1]. Filter the resulting solution rapidly, then add 100 mL of concentrated hydrochloric acid to the filtrate with vigorous stirring[1]. Filter the resulting precipitate, wash with ice-cold water, and dry overnight[1].

  • Causality: The addition of NaNO₂ generates the active nitrosating agent. Maintaining the temperature strictly below 0°C is paramount; the generation of the nitrosonium ion is exothermic, and elevated temperatures lead to the thermal degradation of the unstable N-nitroso intermediate, promoting unwanted diazonium side reactions[1].

  • Self-Validation: The reaction is self-indicating. The initial suspension clarifies into a deep red, almost clear solution upon successful nitrosation[1]. The sudden profusion of light, fluffy crystals (~30 seconds after HCl addition) confirms the successful protonation and precipitation of N-nitroso-N-phenylglycine[1].

Step 2: Cyclodehydration to N-Phenylsydnone
  • Procedure: Dissolve 99 g (0.55 mol) of the dried N-nitroso-N-phenylglycine in 500 mL of acetic anhydride. Heat the solution in a boiling water bath (~100°C) for 1.5 hours with magnetic stirring[1]. Allow the mixture to cool to room temperature, then pour it slowly into 3 L of vigorously stirred cold water[1]. Filter the resulting solid, wash twice with ice-cold water, and dry[1].

  • Causality: Acetic anhydride serves a dual purpose as both the solvent and the dehydrating agent. Heating drives the intramolecular cyclization by activating the carboxylic acid group, allowing the nitroso oxygen to attack the carbonyl carbon and close the 1,2,3-oxadiazole ring[2].

  • Self-Validation: The transition from a deep-red solution to the immediate separation of white or cream-colored crystals upon aqueous quenching validates the formation of the mesoionic ring[1]. A melting point check (134–137°C) and ¹H NMR analysis (confirming the distinct C4-H singlet at ~6.74 ppm) serve as definitive orthogonal checks for product purity[1][5].

Applications in Drug Development

Beyond their theoretical intrigue, sydnones are highly valued in medicinal chemistry. They act as masked nitrile imines, readily undergoing 1,3-dipolar cycloadditions with alkynes to form biologically active pyrazoles[5][6]. Because this "click chemistry" approach proceeds with high regioselectivity and tolerates diverse functional groups, N-phenylsydnone derivatives are increasingly utilized for bioorthogonal bioconjugation[6]. This allows researchers to selectively label purified proteins or synthesize complex pharmacophores under mild, physiological conditions[6].

References

  • Source: orgsyn.
  • Source: rsc.
  • Source: neliti.
  • Source: d-nb.
  • Source: pressbooks.
  • N-Phenylsydnone, so-named because it was first studied at the University ..

Sources

Foundational

Mastering C-4 Functionalization in Sydnones: A Technical Guide to Electrophilic Substitution and Cross-Coupling

Executive Summary Sydnones (1,2,3-oxadiazolium-5-olates) are a unique class of mesoionic heterocycles characterized by their delocalized positive and negative charges. Due to their distinctive dipolar nature, high lipoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sydnones (1,2,3-oxadiazolium-5-olates) are a unique class of mesoionic heterocycles characterized by their delocalized positive and negative charges. Due to their distinctive dipolar nature, high lipophilicity, and structural versatility, sydnones have emerged as highly valuable synthons in medicinal chemistry, materials science, and bio-orthogonal click chemistry[1].

The defining chemical feature of the 4-unsubstituted sydnone ring is its exceptional susceptibility to Electrophilic Aromatic Substitution (EAS) at the C-4 position . This technical guide systematically deconstructs the mechanistic rationale, experimental causality, and advanced protocols for C-4 functionalization. By mastering these pathways, researchers can reliably engineer complex biheteroaryls, bio-orthogonal ligation partners, and novel chemotherapeutics.

Mechanistic Foundations: The "Why" Behind C-4 Reactivity

To predictably functionalize sydnones, one must first understand the electronic distribution of the 1,2,3-oxadiazole core.

Electronic Distribution and Regioselectivity

Sydnones possess an ease of electrophilic substitution comparable to that of furan. The regioselectivity is driven by two competing electronic factors:

  • High Electron Density at C-4: The C-4 carbon acts as a potent nucleophilic hotspot. This is supported by the relatively strong acidity of the C-4 proton (pKa ~18–20), allowing it to readily interact with electrophiles[1].

  • Deactivation of the N-3 Substituent: The N-3 nitrogen bears a substantial fractional positive charge. This exerts a strong electron-withdrawing effect, effectively deactivating any directly attached aryl rings.

The Result: When a sydnone is exposed to an electrophile (e.g., halogens, nitronium ions), the substitution occurs almost exclusively at the C-4 position. Competitive substitution on the N-3 aryl ring only occurs if the aryl ring is strongly activated (e.g., via methoxy groups) or if a methylene spacer (e.g., in 3-benzylsydnones) insulates the aryl ring from the sydnone core's electron-withdrawing effect.

EAS_Mechanism A N-3 Aryl Sydnone (Fractional N+ charge) B Electrophile (E+) Attack at C-4 A->B High C-4 e- density C Wheland-like Intermediate B->C EAS Pathway D C-4 Substituted Sydnone + H+ C->D Re-aromatization

Caption: Electrophilic Aromatic Substitution (EAS) pathway at the C-4 position of the sydnone core.

Key Electrophilic Substitution Pathways

Halogenation: The Gateway to Cross-Coupling

Halogenation at C-4 is the most critical functionalization step, as it transforms the sydnone into a versatile substrate for transition-metal-catalyzed cross-coupling[2].

  • Bromination: Typically achieved using Br2​ / NaHCO3​ , N -bromosuccinimide (NBS) in DMF, or via solvent-free mechanochemical milling[2]. Bromination is highly efficient and yields stable 4-bromosydnones.

  • Iodination: Achieved using N -iodosuccinimide (NIS) or ICl. 4-Iodosydnones are highly reactive in palladium-catalyzed Suzuki-Miyaura couplings[2].

  • Chlorination: Historically performed with Cl2​ or PhICl2​ , but generally avoided in modern drug discovery due to lower yields and harsh conditions compared to bromination[3].

Advanced Functionalization: Cross-Coupling and Cycloadditions

Once halogenated, the C-4 position can be subjected to:

  • Palladium-Catalyzed Cross-Coupling: 4-Halosydnones undergo Suzuki, Sonogashira, and Stille couplings to form C-C bonds, enabling the synthesis of complex biheteroaryls[4].

  • Chichibabin Indolizine Synthesis: 4-Halosydnones can be converted into sydnone-N-pyridinium bromides, which subsequently react to form indolizines directly attached to the C-4 position—a privileged structure in drug design[4].

  • Bio-orthogonal Ligation: 4-Halogeno-sydnones exhibit exceptionally fast, copper-free strain-promoted cycloaddition (SPSAC) with bicyclo-[6.1.0]-nonyne, making them premier candidates for in vivo chemical biology applications[3].

Quantitative Data Summary

The following table synthesizes field-standard reaction conditions and expected yields for C-4 functionalization.

Reaction TypeReagent SystemElectrophileTargetTypical YieldDownstream Application
Bromination NBS, DMF, rt, 2h Br+ C-485–95%Cross-coupling, SPSAC
Iodination NIS, AcOH, Mechanochemical I+ C-470–85%Suzuki-Miyaura coupling
Nitration HNO3​ , Ac2​O , 0°C NO2+​ C-460–80%Reduction to 4-amino sydnones
Arylation Ar−B(OH)2​ , Pd(OAc)2​ , PPh3​ Ar+ (via Pd)C-470–90%Fluorescent probes, Therapeutics

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. You must know why each step is performed and how to confirm success before proceeding to the next synthetic stage.

Protocol 1: Regioselective C-4 Bromination of N-3-Phenylsydnone

Objective: Synthesize 4-bromo-3-phenylsydnone for downstream bio-orthogonal applications.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-phenylsydnone in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state of the EAS mechanism, accelerating the reaction.

  • Electrophile Addition: Protect the flask from light (to prevent radical side-reactions) and add 1.05 equivalents of N -bromosuccinimide (NBS) portion-wise at 0 °C.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Workup: Pour the mixture into ice-cold 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing over-oxidation or unwanted side reactions during extraction.

  • Extraction: Extract with ethyl acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Self-Validation (Analytical QA):

    • 1H NMR: Confirm the complete disappearance of the unique C-4 proton singlet at ~6.8–7.0 ppm[1].

    • IR Spectroscopy: Observe the upshift of the carbonyl (C=O) stretching band from ~1744 cm−1 to the 1780–1830 cm−1 range, a definitive hallmark of C-4 electrophilic substitution[1].

Protocol 2: Palladium-Catalyzed C-4 Arylation (Suzuki-Miyaura)

Objective: Synthesize 3,4-diphenylsydnone from 4-bromo-3-phenylsydnone.

Step-by-Step Methodology:

  • Catalyst Assembly: In a Schlenk flask, combine 4-bromo-3-phenylsydnone (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)2​ (5 mol%), and PPh3​ (10 mol%).

  • Base Addition: Add K2​CO3​ (2.0 eq) and a degassed solvent mixture of Toluene/EtOH/ H2​O (2:1:1). Causality: The biphasic system ensures solubility of both the highly lipophilic sydnone and the inorganic base required for the transmetalation step.

  • Reflux: Heat the mixture to 80 °C for 6 hours under argon.

  • Purification: Filter through a short pad of Celite to remove palladium black. Extract with dichloromethane, concentrate, and purify via flash chromatography.

  • Self-Validation: 13C NMR will show the C-4 carbon signal shifting from the halogenated baseline (~85 ppm) to the aryl-substituted region (~106 ppm)[5].

Functionalization_Workflow Start Synthesis of N-3 Sydnone (Cyclodehydration) Halogenation C-4 Halogenation (NBS/NIS or Br2) Start->Halogenation EAS Activation CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki / Chichibabin) Halogenation->CrossCoupling Ar-B(OH)2, Pd(OAc)2 BioOrthogonal Strain-Promoted Cycloaddition (Bio-orthogonal Ligation) Halogenation->BioOrthogonal Bicyclo-[6.1.0]-nonyne

Caption: Experimental workflow from sydnone synthesis to advanced C-4 functionalization and application.

Conclusion

The C-4 position of sydnones offers a highly predictable and robust site for electrophilic aromatic substitution. By leveraging the inherent fractional positive charge at N-3 to deactivate competing aryl substituents, synthetic chemists can achieve near-perfect regioselectivity. Transitioning from basic halogenation to advanced palladium-catalyzed cross-couplings and bio-orthogonal ligations unlocks the full potential of these mesoionic compounds in modern drug discovery.

References

  • The Electrophilic Substitution of Sydnones: the Reaction with 3-Aryl-4-Phenylsydnones, 3-Arylmethylsydnones and 3-Phenylethylsydnone, Horizon Research Publishing, [Link]

  • A REVIEW ON SYDNONES, International Journal of Creative Research Thoughts (IJCRT), [Link]

  • A mechanochemical approach to the synthesis of sydnones and derivatives, Faraday Discussions (RSC Publishing), [Link]

  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis, Beilstein Journal of Organic Chemistry (NIH),[Link]

  • 4-Halogeno-sydnones for fast strain promoted cycloaddition with bicyclo-[6.1.0]-nonyne, ResearchGate, [Link]

Sources

Protocols & Analytical Methods

Method

The Emergence of 3-Phenyl-4-iodosydnone in Advanced Click Chemistry Protocols

In the ever-evolving landscape of bioconjugation and materials science, the demand for highly efficient and versatile ligation chemistries is paramount. "Click chemistry," a concept introduced by K.B.

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Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of bioconjugation and materials science, the demand for highly efficient and versatile ligation chemistries is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized these fields by providing a set of powerful, reliable, and selective reactions.[1][2] Among the click reaction repertoire, 1,3-dipolar cycloadditions have gained significant traction. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example,[3][4][5] the development of bioorthogonal, metal-free alternatives has been a major research focus. This has led to the exploration of mesoionic compounds, such as sydnones, as potent 1,3-dipoles.

This technical guide delves into the applications of a particularly reactive and versatile sydnone derivative: 3-phenyl-4-iodosydnone . We will explore its utility in both strain-promoted and copper-catalyzed click chemistry protocols, providing detailed experimental procedures and mechanistic insights for researchers, scientists, and drug development professionals.

The Sydnone Advantage in Click Chemistry

Sydnones are a class of mesoionic heterocyclic compounds that act as stable azomethine imine precursors.[6] Their 1,3-dipolar nature allows them to readily participate in cycloaddition reactions with alkynes, yielding pyrazole derivatives after the extrusion of carbon dioxide.[7][8][9] This transformation has been adapted for both copper-catalyzed (CuSAC) and strain-promoted, metal-free (SPSAC) conditions, making sydnones a valuable alternative to azides in click chemistry.[7][10]

The introduction of a halogen at the C4 position of the sydnone ring has been shown to significantly enhance the rate of cycloaddition.[6] This is attributed to the electron-withdrawing nature of the halogen, which lowers the energy of the sydnone's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the alkyne's Highest Occupied Molecular Orbital (HOMO).[6] While fluorinated sydnones have demonstrated exceptionally high reaction rates,[6] 3-phenyl-4-iodosydnone offers a unique combination of high reactivity and a synthetically versatile handle for potential post-cycloaddition modifications.

Synthesis of 3-Phenyl-4-iodosydnone

The C4-halogenation of sydnones is a crucial step in accessing these reactive click chemistry reagents. While various methods exist for halogenation, a mechanochemical approach offers an efficient and solvent-minimized route.[11]

Protocol for C4-Iodination of 3-Phenylsydnone:

A mechanochemical method for the C4-iodination of 3-phenylsydnone can be adapted from literature procedures for other halogenations.[11]

Materials:

  • 3-Phenylsydnone

  • N-Iodosuccinimide (NIS)

  • Acetic acid (catalytic amount)

  • Zirconia milling jar and ball

  • Ball mill

  • Ethyl acetate

  • Water

  • 1 M Sodium hydroxide solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a zirconia milling jar, add 3-phenylsydnone (1 equivalent), N-iodosuccinimide (1.1 equivalents), and a catalytic amount of acetic acid.

  • Add a zirconia ball to the milling jar, seal it, and mill at an appropriate frequency (e.g., 30 Hz) for a designated time (e.g., 1.5 hours), monitoring the reaction for completion.[11]

  • After milling, dissolve the reaction mixture in ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M NaOH solution (3x) and then with brine.

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-phenyl-4-iodosydnone.

Note: Purity should be assessed by HPLC and identity confirmed by HRMS analysis.

Application in Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC)

SPSAC is a bioorthogonal reaction that does not require a cytotoxic metal catalyst, making it ideal for applications in living systems.[12][][14] The reaction relies on the use of strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), where the ring strain significantly accelerates the cycloaddition.[15]

SPSAC_Workflow

General Protocol for SPSAC using 3-Phenyl-4-iodosydnone:

This protocol provides a general guideline for the conjugation of a 3-phenyl-4-iodosydnone-labeled molecule to a strained alkyne-modified substrate.

Materials:

  • 3-Phenyl-4-iodosydnone-functionalized molecule of interest

  • Strained alkyne (e.g., BCN or DBCO)-functionalized substrate

  • Phosphate-buffered saline (PBS), pH 7.4, or other appropriate aqueous buffer

  • Dimethyl sulfoxide (DMSO) or other suitable organic co-solvent

  • Analytical and preparative HPLC system

  • Mass spectrometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 3-phenyl-4-iodosydnone-functionalized molecule in DMSO or an appropriate buffer.

    • Prepare a stock solution of the strained alkyne-functionalized substrate in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the 3-phenyl-4-iodosydnone-functionalized molecule and the strained alkyne-functionalized substrate in the desired molar ratio (typically ranging from 1:1 to 1:5, depending on the application).

    • The final concentration of reactants will depend on their reactivity and the specific application, but typically ranges from micromolar to low millimolar.

    • If necessary, add an organic co-solvent (e.g., DMSO) to ensure solubility, keeping the final percentage low to maintain biocompatibility if working with biological samples.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature, typically 37 °C for biological applications, for a period ranging from 1 to 24 hours.[16]

    • Reaction progress can be monitored by analytical HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography (SEC), depending on the nature of the product.

Rationale for Experimental Choices:

  • Strained Alkyne: The choice between BCN, DBCO, or other strained alkynes will depend on the desired reaction kinetics and the hydrophobicity of the system. DBCO generally exhibits faster kinetics than BCN.[15]

  • Solvent: The use of an aqueous buffer system like PBS is crucial for biological applications. A minimal amount of a water-miscible organic solvent can be used to aid in the dissolution of hydrophobic reactants.

  • Temperature: Physiological temperature (37 °C) is often used for bioconjugation reactions to mimic in vivo conditions.

Application in Copper(I)-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

For applications where the use of a metal catalyst is permissible, CuSAC offers a highly efficient and regioselective method for pyrazole synthesis.[7] The reaction proceeds rapidly at room temperature and is compatible with a wide range of functional groups.[2][17]

CuSAC_Mechanism

General Protocol for CuSAC using 3-Phenyl-4-iodosydnone:

This protocol is suitable for the synthesis of 1,4-disubstituted pyrazoles from 3-phenyl-4-iodosydnone and a terminal alkyne.

Materials:

  • 3-Phenyl-4-iodosydnone

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF)

  • Analytical and preparative HPLC system

  • Mass spectrometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of 3-phenyl-4-iodosydnone and the terminal alkyne in a suitable solvent.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper-stabilizing ligand (THPTA for aqueous systems, TBTA for organic systems) in water or a suitable solvent.[18][19]

  • Reaction Setup:

    • In a reaction vessel, dissolve 3-phenyl-4-iodosydnone (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.

    • In a separate tube, pre-mix the CuSO₄ solution (e.g., 1-5 mol%) with the ligand solution (e.g., 5-25 mol%).[3]

    • Add the copper/ligand mixture to the reaction vessel.

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 10-50 mol%). A color change is often observed.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC, analytical HPLC, or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

    • The crude product can be purified by flash column chromatography on silica gel to afford the pure pyrazole product.

Rationale for Experimental Choices:

  • Copper Source and Reducing Agent: A common and convenient method is the in situ reduction of Cu(II) (from CuSO₄) to the active Cu(I) species using sodium ascorbate.[3][5]

  • Ligand: A stabilizing ligand like THPTA or TBTA is crucial. It prevents copper precipitation, protects sensitive substrates from oxidative damage, and accelerates the reaction.[3][18]

  • Solvent System: The choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous systems with a co-solvent are preferred.[18]

Data Summary

ParameterSPSAC with 3-Phenyl-4-iodosydnoneCuSAC with 3-Phenyl-4-iodosydnone
Catalyst None (Metal-free)Cu(I)
Alkyne Partner Strained Cyclooctynes (e.g., BCN, DBCO)Terminal Alkynes
Typical Conditions Physiological pH, 37 °CRoom Temperature
Regioselectivity Not applicable (with symmetric alkynes)High (1,4-disubstituted pyrazole)
Key Advantage Bioorthogonal, suitable for living systemsHigh efficiency, rapid kinetics, broad scope
Key Disadvantage Requires synthesis of strained alkynesPotential cytotoxicity of copper catalyst

Concluding Remarks

3-Phenyl-4-iodosydnone is a highly promising reagent for click chemistry applications. Its enhanced reactivity due to the iodo-substituent, combined with its versatility in both strain-promoted and copper-catalyzed cycloaddition protocols, makes it a valuable tool for researchers in drug discovery, chemical biology, and materials science. The protocols outlined in this guide provide a solid foundation for the successful implementation of 3-phenyl-4-iodosydnone in a variety of synthetic and bioconjugation strategies. As the field of click chemistry continues to expand, the unique properties of halogenated sydnones will undoubtedly pave the way for new and innovative applications.

References

  • Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Relationships. PMC.
  • Functionalization of Sydnones with Donor‐Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. LeoPARD - Technische Universität Braunschweig.
  • Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells. Chemical Communications (RSC Publishing).
  • Sydnone-Based Cycloadditions in Click Chemistry. ResearchGate.
  • Origins of halogen effects in bioorthogonal sydnone cycloadditions. PMC.
  • Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions. PMC.
  • Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions. Journal of the American Chemical Society.
  • Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells. Chemical Communications (RSC Publishing), DOI:10.1039/D4CC00490F.
  • A Clickable Bioorthogonal Sydnone‐Aglycone for the Facile Preparation of a Core 1 O‐Glycan‐Array. PMC.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC.
  • 3-Phenyl-4-Iodosydnone CAS NO 13858-07-6. ChemicalCell.
  • Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. PMC.
  • Photoclick Chemistry: A Bright Idea. PMC - NIH.
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • A mechanochemical approach to the synthesis of sydnones and derivatives. Faraday Discussions (RSC Publishing), DOI:10.1039/D2FD00096B.
  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. MDPI.
  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC.
  • Light-Triggered Click Chemistry. PMC - NIH.
  • SPAAC: Strain-Promoted Click Reaction. BOC Sciences.
  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Springer.
  • Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. ResearchGate.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. NSF PAR.
  • PQ-mediated photocycloaddition is orthogonal to azide-alkyne click reaction and tetrazole photoclick chemistry. ResearchGate.
  • Click chemistry. Wikipedia.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.
  • Frontiers in DNA Synthesis: Click Chemistry. Dartmouth Digital Commons.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • Click Chemistry. TCI Chemicals.
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC.
  • Reactivity of the (3 + 2) cycloadditions involving N-phenyl sydnone... ResearchGate.
  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Macmillan Group.
  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. PMC.
  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. MDPI.
  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. MDPI.
  • Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates. PMC.

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Application

Application Notes and Protocols: Sydnone-Alkyne Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,3-dipolar cycloaddition between a sydnone and an alkyne has emerged as a powerful tool in the chemical biologist's and drug developer's a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dipolar cycloaddition between a sydnone and an alkyne has emerged as a powerful tool in the chemical biologist's and drug developer's arsenal, valued for its versatility and bioorthogonality.[1][2][3] This reaction, a class of "click chemistry," forms a stable pyrazole linkage and can be performed under mild conditions suitable for modifying sensitive biomolecules.[2][4] Its applications are extensive, ranging from the synthesis of novel therapeutics and targeted drug delivery systems to the specific labeling and imaging of biomolecules in living cells.[][6][7][8]

This guide provides a comprehensive overview of two primary modalities of the sydnone-alkyne cycloaddition: the thermally-initiated and the strain-promoted reaction. We will delve into the mechanistic underpinnings of each, offer detailed experimental protocols, and discuss key considerations for successful implementation in a research and development setting.

Mechanistic Overview

The sydnone-alkyne cycloaddition proceeds via a [3+2] cycloaddition mechanism.[9][10] In this process, the three-atom 1,3-dipole of the sydnone ring reacts with the two-atom pi-system of the alkyne. This initially forms a bicyclic intermediate which is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide to yield the final, stable pyrazole product.[9][10]

Two Main Pathways: Thermal and Strain-Promoted

There are two principal strategies for initiating the sydnone-alkyne cycloaddition, each with distinct advantages and applications:

  • Thermal/Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This classical approach involves heating the sydnone and a terminal or internal alkyne, often in a high-boiling point solvent like xylene or toluene.[11][12] While effective, the requisite high temperatures can be incompatible with sensitive biological substrates.[11][13] To circumvent this, copper(I) catalysts can be employed to promote the reaction under milder conditions.[10][13] The use of copper salts, such as Cu(OTf)₂ or Cu(OAc)₂, can also influence the regioselectivity of the reaction, yielding either 1,3- or 1,4-disubstituted pyrazoles, respectively.[13] The mechanism with Cu(OTf)₂ is believed to involve Lewis acid activation of the sydnone, whereas Cu(OAc)₂ promotes the formation of a reactive copper(I)-acetylide intermediate.[13]

  • Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): This catalyst-free variant utilizes a strained alkyne, most commonly a cyclooctyne derivative like bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO).[9][14] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a potentially cytotoxic metal catalyst.[8][9] This makes SPSAC exceptionally well-suited for bioorthogonal applications, such as live-cell imaging and in vivo bioconjugation.[8][15][16] The reaction kinetics of SPSAC can be quite fast, with second-order rate constants reaching up to 0.59 M⁻¹s⁻¹.[15][16]

Visualizing the Reaction Pathways

The choice between these two methodologies is dictated by the specific requirements of the experiment, particularly the sensitivity of the substrates to heat and metal catalysts.

Sydnone_Alkyne_Cycloaddition_Workflow Workflow for Sydnone-Alkyne Cycloaddition cluster_start Reactant Selection cluster_methods Reaction Modality cluster_products Product Formation Sydnone Sydnone Thermal_CuSAC Thermal / Copper-Catalyzed (CuSAC) Sydnone->Thermal_CuSAC Terminal/Internal Alkyne SPSAC Strain-Promoted (SPSAC) Sydnone->SPSAC Strained Alkyne (e.g., BCN, DIBAC) Alkyne Alkyne Alkyne->Thermal_CuSAC Alkyne->SPSAC Pyrazole_Product Pyrazole Conjugate Thermal_CuSAC->Pyrazole_Product Heat or Cu(I) Catalyst SPSAC->Pyrazole_Product Spontaneous at Physiological Temp.

Caption: Logical workflow for sydnone-alkyne cycloaddition reactions.

Experimental Protocols

Protocol 1: General Procedure for Thermal Sydnone-Alkyne Cycloaddition

This protocol is adapted for the synthesis of pyrazoles from sydnones and terminal alkynes under thermal conditions, a common method for small molecule synthesis.[17]

Materials:

  • Sydnone (1 equivalent)

  • Terminal Alkyne (2-4 equivalents)

  • Xylenes (to make a 1 M solution)

  • Schlenk tube

  • Silica gel

  • Petroleum ether (40-60°C)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the sydnone (1 equiv.), the alkyne (2–4 equiv.), and xylenes to achieve a final concentration of approximately 1 M.

    • Expert Insight: The excess alkyne is used to drive the reaction to completion, especially if the alkyne is volatile at the reaction temperature.

  • Inert Atmosphere (Optional but Recommended): For sensitive substrates, flush the Schlenk tube with an inert gas (e.g., nitrogen or argon) before sealing.

  • Heating: Seal the Schlenk tube tightly and heat the reaction mixture to 160-180°C for 24-48 hours.[17]

    • Causality: The high temperature provides the necessary activation energy for the cycloaddition to occur in the absence of a catalyst. Reaction time may need to be optimized depending on the specific substrates.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the cooled reaction mixture.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Directly load the cooled reaction mixture onto a short plug of silica gel.

    • Wash with petroleum ether to remove non-polar impurities and unreacted alkyne.

    • Elute the desired pyrazole product with ethyl acetate.

    • Combine the product-containing fractions and concentrate under reduced pressure to obtain the purified pyrazole.

Protocol 2: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) for Protein Labeling

This protocol outlines a general procedure for labeling a protein functionalized with a strained alkyne (e.g., BCN) with a sydnone-conjugated probe (e.g., a fluorophore).[9]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Sydnone-probe conjugate (e.g., sydnone-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

  • Protein Preparation: Prepare a solution of the alkyne-modified protein in the reaction buffer at a concentration of approximately 10-50 µM.[4]

  • Reagent Preparation: Prepare a stock solution of the sydnone-probe conjugate in a compatible solvent (e.g., DMSO).

  • Labeling Reaction: Add the sydnone-probe conjugate to the protein solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).[4]

    • Expert Insight: A molar excess of the sydnone probe helps to ensure complete labeling of the protein. The final concentration of any organic solvent (like DMSO) should be kept low (typically <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at 37°C for 1-6 hours.[4] The optimal time may vary depending on the specific reactants and desired degree of labeling.

    • Causality: The reaction is driven by the release of ring strain in the alkyne and proceeds spontaneously under these mild, physiological conditions.[9]

  • Monitoring (Optional): The labeling efficiency can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight or fluorescence if a fluorophore is used) or mass spectrometry.

  • Purification: Remove the excess unreacted sydnone-probe conjugate from the labeled protein using size-exclusion chromatography or dialysis.[4]

  • Characterization: Characterize the labeled protein to determine the labeling efficiency using methods like UV-Vis spectroscopy (if the probe has a distinct absorbance) or mass spectrometry.

Visualizing the SPSAC Protein Labeling Workflow

SPSAC_Protein_Labeling SPSAC Protein Labeling Workflow Start Start: Alkyne-Modified Protein Add_Sydnone Add Sydnone-Probe (e.g., Sydnone-Fluorophore) Start->Add_Sydnone Incubate Incubate at 37°C (1-6 hours) Add_Sydnone->Incubate Purify Purification (SEC or Dialysis) Incubate->Purify Characterize Characterization (SDS-PAGE, MS, etc.) Purify->Characterize End End: Labeled Protein Characterize->End

Caption: General workflow for protein labeling using SPSAC.

Quantitative Data and Reaction Parameters

The efficiency and rate of sydnone-alkyne cycloadditions are influenced by the nature of the substituents on both the sydnone and the alkyne. Below is a summary of key parameters and kinetic data for representative reactions.

Reaction TypeSydnoneAlkyneConditionsSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
Thermal N-phenylsydnoneTrimethylsilylacetyleneXylenes, 160°C, 24hNot typically measured[17]
CuSAC N-phenylsydnonePhenylacetyleneCu(OTf)₂, Toluene, RTSignificantly accelerated vs. thermal[13]
SPSAC 3-phenylsydnoneBCNCD₃OD, 25°C~0.07[15]
SPSAC 3-(4-chlorophenyl)sydnoneDIBACCD₃OD, 25°C~0.59[15][16]
SPSAC 3-phenylsydnoneMeO-DIBACCD₃OD, 25°C0.191[15]

Note: Reaction rates for thermal cycloadditions are generally slow, and the focus is typically on reaction yield over a prolonged period at high temperatures.

Key Insights from Data:

  • Strain-Promoted Reactivity: Strained cyclooctynes like DIBAC exhibit significantly faster reaction rates in SPSAC compared to less strained alkynes like BCN.[15]

  • Electronic Effects: Electron-withdrawing groups on the sydnone ring (e.g., a chlorine atom) can enhance the reactivity of the sydnone in SPSAC, leading to faster reaction rates.[15]

  • Catalysis: Copper catalysis provides a substantial rate enhancement for reactions with terminal alkynes, allowing them to proceed at or near room temperature.[13]

Applications in Drug Development and Research

The utility of sydnone-alkyne cycloadditions is vast and continues to expand.

  • Drug Discovery and Synthesis: The reaction provides a reliable method for synthesizing libraries of pyrazole-containing compounds.[17] Pyrazoles are a common scaffold in medicinal chemistry.

  • Bioconjugation: SPSAC is widely used to attach drugs, imaging agents, or other functional molecules to biomolecules like proteins, nucleic acids, and glycans.[4][9][15][16] This is crucial for creating antibody-drug conjugates (ADCs) and other targeted therapies.[8]

  • Live-Cell Imaging: The bioorthogonality of SPSAC allows for the labeling and visualization of specific biomolecules in their native environment within living cells, without disrupting cellular processes.[8][15][16]

  • Radiopharmaceutical Development: The mild conditions of SPSAC are advantageous for the synthesis of radiolabeled molecules for applications like Positron Emission Tomography (PET) imaging.[][18]

  • Click-and-Release Systems: More advanced applications involve sydnonimines, which upon cycloaddition, not only form a pyrazole but also release a secondary molecule, enabling drug delivery and theranostic applications.[6][19][20]

Conclusion

Sydnone-alkyne cycloaddition reactions represent a versatile and powerful platform for chemical synthesis and bioconjugation. The choice between the thermal/catalyzed and the strain-promoted pathway depends on the specific application, with SPSAC being the premier choice for reactions involving sensitive biological systems due to its bioorthogonality and mild reaction conditions. By understanding the underlying mechanisms and optimizing reaction parameters, researchers can effectively leverage this chemistry to advance their work in drug discovery, diagnostics, and fundamental biological research.

References

  • Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4 | Journal of Medicinal Chemistry - ACS Publications. (2016).
  • SPAAC: Strain-Promoted Click Reaction - Bioconjug
  • Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain‐Promoted Sydnone‐Alkyne Cycloadditions - PMC. (2021). PMC.
  • Cu-Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies. Unknown Source.
  • Application Notes and Protocols for Bioconjugation Using 3-Alkyl-Sydnones - Benchchem. Benchchem.
  • Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Application Notes and Protocols: 3-Cyclohexyl-Sydnone in Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC) - Benchchem. Benchchem.
  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC. (2018). PMC.
  • Strain‐promoted sydnone–alkyne cycloaddition (SPSAC) and... - ResearchGate.
  • Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00490F. (2024). Royal Society of Chemistry.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs.
  • Sydnones and Click Chemistry - ResearchGate.
  • Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Rel
  • 8 Sydnone-Based Cycloadditions in Click Chemistry - ResearchGate.
  • Sydnone-alkyne cycloaddition: applications in synthesis and bioconjug
  • Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain-Promoted Sydnone-Alkyne Cycloadditions - PubMed. (2021). PubMed.
  • Second‐order rate constants of the strain‐promoted sydnone–alkyne... - ResearchGate.
  • Sydnone-Based Cycloadditions in Click Chemistry - F. Friscourt. Unknown Source.
  • (PDF) [3 + 2]-Cycloaddition reaction of sydnones with alkynes - ResearchGate. (2018).
  • Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem. Benchchem.
  • BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes - Beilstein Journals. (2018). Beilstein Journals.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Exploration of the Copper-Catalyzed Sydnone and Sydnonimine-Alkyne Cycloaddition Reactions by High-Throughput Experiment
  • The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC. PMC.
  • Sydnone-alkyne cycloaddition: Applications in synthesis and bioconjugation | Request PDF.
  • Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - RSC Publishing. (2014). Royal Society of Chemistry.

Sources

Method

3-Phenyl-4-iodosydnone as a bioorthogonal labeling agent in living cells

Application Note: 3-Phenyl-4-iodosydnone as a Next-Generation Bioorthogonal Labeling Agent in Living Cells Executive Summary Bioorthogonal chemistry has fundamentally transformed our ability to interrogate biological pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Phenyl-4-iodosydnone as a Next-Generation Bioorthogonal Labeling Agent in Living Cells

Executive Summary

Bioorthogonal chemistry has fundamentally transformed our ability to interrogate biological processes within their native cellular environments. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are foundational to chemical biology, the demand for faster, more versatile, and multi-modal chemical reporters has driven the evolution of mesoionic dipoles.

3-Phenyl-4-iodosydnone represents a breakthrough in this space. By leveraging the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) pathway, this reagent achieves rapid, irreversible labeling in aqueous physiological conditions[1]. This application note details the mechanistic rationale, kinetic advantages, and self-validating protocols for utilizing 4-iodosydnones in live-cell fluorescence imaging and nanoscale secondary ion mass spectrometry (NanoSIMS)[2].

Mechanistic Principles: The Halogen Advantage in SPSAC

Sydnones are stable, mesoionic 1,3-dipoles that react with strained cycloalkynes, such as bicyclo[6.1.0]nonyne (BCN), to form a bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding carbon dioxide ( CO2​ ) to yield a highly stable pyrazole conjugate[3]. The extrusion of CO2​ renders the reaction thermodynamically irreversible, acting as a powerful driving force in dilute intracellular environments.

Causality of Halogenation: Unsubstituted 3-phenylsydnone exhibits a modest reaction rate with BCN. However, substituting the C4 position with an iodine atom fundamentally alters the dipole's electronic topology. The strong inductive effect (-I) of the iodine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sydnone, narrowing the HOMO-LUMO gap with the dipolarophile[4]. Furthermore, computational analyses reveal that halogens significantly reduce the distortion energy required for the sydnone to achieve the transition state geometry[4]. Consequently, 4-iodosydnones react up to 10 times faster than their unsubstituted counterparts, enabling rapid labeling at lower probe concentrations[2].

Beyond kinetics, the iodine atom serves as an intrinsic heavy-element tracer. This allows the same bioorthogonal probe to be visualized via fluorescence (if conjugated to a fluorophore) or via NanoSIMS, which detects the unique isotopic signature of iodine ( 127I− ) at subcellular resolution without the steric burden of a bulky fluorescent dye[2].

Mechanism cluster_reactants cluster_products Syd 3-Phenyl-4-iodosydnone (1,3-Dipole) Adduct [3+2] Cycloadduct (Intermediate) Syd->Adduct Cycloaddition BCN Bicyclo[6.1.0]nonyne (Strained Alkyne) BCN->Adduct Pyraz Iodo-Pyrazole (Stable Linkage) Adduct->Pyraz Retro-Diels-Alder CO2 CO2 (Extrusion) Adduct->CO2

Mechanistic pathway of the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC).

Kinetic Profiling

To optimize labeling conditions, it is critical to understand the kinetic landscape of sydnone derivatives. The table below summarizes the second-order rate constants ( k2​ ) for various sydnones reacting with BCN.

Sydnone DerivativeDipolarophile k2​ ( M−1s−1 ) at 25°CMechanistic Note & Application
3-PhenylsydnoneBCN~0.054Baseline rate; suitable for standard protein labeling[1].
3-Phenyl-4-iodosydnone BCN ~0.50 Reduced distortion energy; enables NanoSIMS & rapid tracking[2][4].
4-Fluoro-3-tolylsydnoneBCN42.0Extreme LUMO lowering; used for ultra-fast, low-abundance targets[4].

Self-Validating Experimental Protocol: Live-Cell Labeling

This protocol outlines the procedure for labeling cell-surface glycans or intracellular proteins using a BCN-precursor and a 3-phenyl-4-iodosydnone probe. To ensure trustworthiness and data integrity, this workflow is designed as a self-validating system, incorporating internal controls to quantify and subtract non-specific background signals.

Workflow S1 1. BCN Tagging (Metabolic/Genetic) S2 2. Stringent Wash (Remove free BCN) S1->S2 S3 3. SPSAC Ligation (4-Iodosydnone added) S2->S3 S4 4. Multimodal Imaging (Confocal / NanoSIMS) S3->S4

Self-validating experimental workflow for live-cell bioorthogonal labeling.

Reagents Required:

  • BCN-modified metabolic precursor (e.g., Ac4​ManNBCN for glycan labeling).

  • 3-Phenyl-4-iodosydnone probe (10 mM stock in anhydrous DMSO).

  • Wash Buffer: 1X PBS supplemented with 1% Bovine Serum Albumin (BSA).

  • Imaging Medium: Phenol red-free DMEM or HBSS.

Step-by-Step Methodology:

Step 1: Target Priming (Metabolic Incorporation)

  • Action: Seed cells (e.g., HeLa or CHO) in a glass-bottom imaging dish. Incubate with 50 µM of the BCN-precursor in complete culture medium for 24–48 hours at 37°C.

  • System Validation (Critical): Concurrently prepare a control dish incubated with the natural, non-BCN precursor (e.g., Ac4​ManNAc ). This negative control is mandatory to establish the baseline of non-specific sydnone partitioning.

  • Causality: The 24-48 hour window allows the cellular metabolic machinery to process the unnatural precursor and present the highly strained BCN tag on the target biomolecules.

Step 2: Depletion of Unincorporated Tags

  • Action: Aspirate the medium and wash the cells 3× with Wash Buffer (PBS + 1% BSA) for 5 minutes each at 37°C.

  • Causality: BCN precursors are inherently lipophilic and can partition into lipid bilayers. BSA acts as a hydrophobic sponge, actively sequestering unreacted BCN from the membrane. Omitting this step results in off-target SPSAC reactions in the lipid bilayer, destroying the spatial resolution of the final image.

Step 3: Bioorthogonal Ligation (SPSAC)

  • Action: Dilute the 3-phenyl-4-iodosydnone probe to a final concentration of 10–20 µM in warm Imaging Medium. Apply to the cells and incubate for 30–45 minutes at 37°C.

  • Causality: The accelerated kinetics of the 4-iodo derivative allow for complete target saturation within 45 minutes at low micromolar concentrations[2]. This minimizes the cells' exposure to DMSO and potential osmotic stress, preserving live-cell physiology.

Step 4: Signal Isolation and Multimodal Imaging

  • Action: Wash the cells 3× with Imaging Medium to remove the unreacted sydnone probe. Proceed directly to live-cell confocal microscopy, or fix the cells in 4% paraformaldehyde (PFA) for downstream NanoSIMS analysis.

  • Validation Check: Compare the signal intensity between the BCN(+) cohort and the BCN(-) control. A signal-to-noise ratio of >10:1 confirms the orthogonality of the reaction. The unique iodine mass peak in NanoSIMS provides an unambiguous, background-free readout of the labeled biomolecules[2].

References

  • Decuypère, E., Plougastel, L., Audisio, D., & Taran, F. (2017). Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation. Chemical Communications. [5]

  • Wallace, S., & Chin, J. W. (2014). A strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. Chemical Science (NIH Public Access). [1]

  • Liu, F., Liang, Y., & Houk, K. N. (2017). Origins of halogen effects in bioorthogonal sydnone cycloadditions. Chemical Science (NIH Public Access). [4]

  • Gadais, C., et al. (2024). Incorporation of Intracellular NanoSIMS Tracers to Oligonucleotide Conjugates via Strain Promoted Sydnone–Alkyne Cycloaddition. Bioconjugate Chemistry. [2]

Sources

Application

Practical Applications of 3-Phenyl-4-iodosydnone in Medicinal Chemistry: Application Notes and Protocols

Executive Summary 3-Phenyl-4-iodosydnone (CAS: 13858-07-6) is a highly specialized mesoionic heterocyclic compound belonging to the 1,2,3-oxadiazolium-5-olate class[1]. The strategic placement of an iodine atom at the C4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenyl-4-iodosydnone (CAS: 13858-07-6) is a highly specialized mesoionic heterocyclic compound belonging to the 1,2,3-oxadiazolium-5-olate class[1]. The strategic placement of an iodine atom at the C4 position fundamentally alters the electronic and steric profile of the sydnone ring, transforming it into a highly versatile reagent for advanced medicinal chemistry. This application note provides an authoritative guide on utilizing 3-phenyl-4-iodosydnone in bioorthogonal chemistry (Click Chemistry), palladium-catalyzed cross-coupling, and late-stage functionalization, complete with field-validated protocols and mechanistic insights.

Mechanistic Insights & Chemical Properties

The utility of 3-phenyl-4-iodosydnone stems from the dual reactivity of the mesoionic core and the C4-iodine substituent:

  • Accelerated Bioorthogonal Kinetics: Sydnones undergo Strain-Promoted Sydnone–Alkyne Cycloaddition (SPSAC) with strained alkynes (e.g., BCN, DIBO) to form stable pyrazoles. The introduction of the electron-withdrawing and highly polarizable iodine atom at C4 lowers the LUMO energy of the sydnone, increasing the SPSAC reaction rate up to 10 times compared to standard azides[2]. This makes it an exceptional candidate for copper-free bioconjugation in living systems.

  • Cross-Coupling Competence: The C4-iodine bond is highly susceptible to oxidative addition by transition metals. This enables facile Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to construct complex, highly functionalized pyrazole precursors[3] or novel drug candidates[1].

  • Late-Stage Trifluoromethylation: 4-Iodosydnones react efficiently with methyl fluorosulfonyldifluoroacetate (FSO₂CF₂CO₂Me, "Chen's Reagent") in the presence of a copper catalyst to yield 4-trifluoromethylsydnones, a critical transformation for improving the lipophilicity and metabolic stability of pharmaceutical intermediates[4].

Quantitative Data Presentation

The following table summarizes the comparative reactivity and application suitability of C4-substituted sydnones, highlighting the superior profile of the iodinated derivative.

Substituent at C4SPSAC Reaction KineticsCross-Coupling SuitabilityKey Medicinal Chemistry Applications
Hydrogen (-H) Baseline (Slow)Poor (Requires C-H activation)Standard [3+2] cycloadditions, basic polymer synthesis.
Bromine (-Br) FastGoodIntermediate building blocks, moderate labeling.
Iodine (-I) Fastest (up to 10x vs azide) Excellent (High oxidative addition rate) NanoSIMS tracers, 18F-PET imaging, complex pyrazoles.
Trifluoromethyl (-CF3) ModerateN/A (Terminal functional group)Lipophilic drug candidate optimization.

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-4-iodosydnone

Mechanochemical (Ball-Milling) Approach Traditional solution-phase iodination can be time-consuming and solvent-heavy. The mechanochemical approach offers a rapid, high-yield alternative that minimizes solvent waste[5].

Reagents: 3-Phenylsydnone (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetic Acid (AcOH) (catalytic/liquid-assisted grinding). Equipment: Vibratory ball-mill (vbm) operated at 30 Hz, ZrO₂ milling jar.

  • Milling: Charge the ZrO₂ milling jar with 3-phenylsydnone (e.g., 1.27 mmol) and NIS (1.40 mmol). Add 1.0 equivalent of AcOH to facilitate liquid-assisted grinding[5].

  • Reaction: Mill the mixture at 30 Hz for 1.5 hours. Causality Note: The mechanical energy combined with the acidic environment accelerates the electrophilic aromatic substitution at the C4 position, which is the most electron-rich carbon in the mesoionic system.

  • Workup: Extract the crude mixture with dichloromethane (DCM). Wash the organic layer with 1 M NaOH to remove succinimide byproducts and residual acid[5].

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The target compound is typically obtained in ~74% yield without the need for further column chromatography[5].

Protocol B: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) for Bioconjugation

Application: Labeling Oligonucleotides for NanoSIMS or PET Imaging

Critical Insight: When synthesizing peptide or oligonucleotide conjugates containing 3-phenyl-4-iodosydnone, do not use 3,6-dioxa-1,8-octanedithiol (DODT) or triisopropylsilane (TIPS) in the acidic cleavage cocktail. DODT induces up to 50% deiodination of the sydnone ring. Excluding these scavengers reduces deiodination to <10%[2].

  • Preparation: Dissolve the strained-alkyne functionalized biomolecule (e.g., GalNAc-oligonucleotide) in a suitable aqueous buffer (e.g., 50 mM NH₄HCO₃)[6].

  • Conjugation: Add 1.5 to 2.0 equivalents of the 3-phenyl-4-iodosydnone tracer (dissolved in a minimal amount of DMSO or acetonitrile) to the aqueous mixture.

  • Incubation: Stir the reaction at room temperature for 2 hours. The electron-withdrawing iodine atom ensures rapid cycloaddition, forming a stable 1,4-substituted pyrazole linkage[2].

  • Purification: Purify the crude mixture via preparative HPLC using a gradient of Acetonitrile in 50 mM NH₄HCO₃[6].

  • Validation: Confirm the conjugate mass via High-Resolution Mass Spectrometry (HRMS). The presence of the iodine atom provides a distinct isotopic signature and serves as an excellent tracer for NanoSIMS cellular internalization studies[2].

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application: Synthesis of C4-Aryl Sydnones

  • Setup: In an oven-dried Schlenk flask, combine 3-phenyl-4-iodosydnone (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add 5 mol% Pd(PPh₃)₄. Causality Note: The C4-I bond readily undergoes oxidative addition with Pd(0), making standard phosphine ligands highly effective without the need for specialized, bulky Buchwald ligands.

  • Solvent: Add degassed Toluene/Ethanol/Water (2:1:1 v/v/v).

  • Reaction: Heat the mixture to 80°C under an inert argon atmosphere for 4–6 hours until TLC indicates complete consumption of the iodosydnone[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry, and purify via silica gel flash chromatography.

Visual Workflows

Diagram 1: Chemical Pathways of 3-Phenyl-4-iodosydnone

The following diagram illustrates the synthetic origin and diverse functionalization pathways of the C4-iodinated sydnone core.

ChemicalPathways A 3-Phenylsydnone (Starting Material) B 3-Phenyl-4-iodosydnone (Versatile Core Reagent) A->B NIS/AcOH or ICl (Electrophilic Halogenation) C SPSAC (Click Chemistry) Bioorthogonal Labeling B->C + Strained Alkyne (Rapid Kinetics) D Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) B->D + Aryl/Vinyl Boronic Acid (Pd Catalyst) E Trifluoromethylation (Chen's Reagent) B->E + FSO2CF2CO2Me (Cu Catalyst) F 1,3-Dipolar Cycloaddition (Complex Pyrazoles) D->F + DMAD / Alkynes (Inverse Electron Demand)

Caption: Synthetic generation and primary medicinal chemistry applications of 3-Phenyl-4-iodosydnone.

Diagram 2: SPSAC Bioconjugation Workflow

This workflow details the self-validating process for utilizing the reagent in advanced biomolecular tracking (e.g., NanoSIMS).

SPSACWorkflow N1 Step 1: Functionalize Cargo (e.g., Oligo/Peptide + Strained Alkyne) N3 Step 3: SPSAC Reaction (Aqueous Buffer, RT, Copper-Free) N1->N3 N2 Step 2: Prepare Sydnone Tracer (3-Phenyl-4-iodosydnone) N2->N3 N4 Step 4: Cleavage & Purification (Avoid DODT to prevent deiodination) N3->N4 2 Hours, >90% Yield N5 Step 5: Cellular Internalization & NanoSIMS/PET Analysis N4->N5 HPLC/HRMS Validated

Caption: Step-by-step workflow for Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) bioconjugation.

References

  • ChemicalRoot. "3-Phenyl-4-Iodosydnone CAS NO 13858-07-6". ChemicalCell.
  • Lincy-Bianchi, L., et al. (2024). "Incorporation of Intracellular NanoSIMS Tracers to Oligonucleotide Conjugates via Strain Promoted Sydnone–Alkyne Cycloaddition". Bioconjugate Chemistry, ACS Publications.
  • Pétry, N., et al. (2022). "A mechanochemical approach to the synthesis of sydnones and derivatives". Faraday Discussions, RSC Publishing.
  • Liu, Y., et al. (2019). "Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis". Chinese Journal of Chemistry, CAS.
  • Browne, D. L., et al. (2012). "Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes". National Institutes of Health (NIH).
  • Bauer, D., et al. (2021). "Positron Emission Tomography Tracer Design of Targeted Synthetic Peptides via 18F-Sydnone Alkyne Cycloaddition". Bioconjugate Chemistry, ACS Publications.

Sources

Method

Advanced Application Note: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

Executive Overview Sydnones are a unique class of mesoionic 1,3-dipoles (masked azomethine imines) that have historically been utilized to synthesize pyrazole derivatives via thermal [3+2] cycloadditions. However, classi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Sydnones are a unique class of mesoionic 1,3-dipoles (masked azomethine imines) that have historically been utilized to synthesize pyrazole derivatives via thermal [3+2] cycloadditions. However, classical thermal methods require exceptionally harsh conditions (e.g., >140°C in boiling hydrocarbon solvents for up to 24 hours) and often yield a mixture of 1,3- and 1,4-pyrazole regioisomers[1].

The advent of the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) , pioneered by Taran and colleagues in 2013, fundamentally transformed this landscape. By introducing a Cu(I) catalyst and a stabilizing ligand, CuSAC allows the cycloaddition to proceed under exceptionally mild conditions (room temperature to 60°C), in aqueous media, and with absolute regioselectivity for the 1,4-disubstituted pyrazole[1],[2]. Today, CuSAC is a premier "click chemistry" tool deployed in drug discovery, materials science, and the bioorthogonal labeling of macromolecules[3].

Mechanistic Causality: The Logic of CuSAC

To successfully execute and troubleshoot CuSAC protocols, researchers must understand the underlying catalytic cycle. Unlike the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which can sometimes proceed without ligands, CuSAC exhibits a strict dependency on phenanthroline-based ligands to stabilize the active Cu(I) species and accelerate the reaction[2].

The Mechanistic Pathway:

  • Acetylide Formation: The terminal alkyne reacts with the Cu(I)-ligand complex to form a highly reactive copper(I) acetylide intermediate.

  • Dual Activation (Coordination): The Cu(I) center coordinates to the N2 position of the sydnone ring. This critical coordination step simultaneously increases the nucleophilicity of the alkyne and the electrophilicity of the sydnone's C4 position[2].

  • Cycloaddition & Decarboxylation: A bicyclic metallacycle is formed. Because sydnones are mesoionic, this cycloadduct is intrinsically unstable and rapidly undergoes a spontaneous retro-Diels-Alder reaction. The irreversible extrusion of carbon dioxide ( CO2​ ) drives the reaction forward, regenerating the catalyst and yielding the 1,4-pyrazole[3].

CuSAC_Mechanism Alkyne Terminal Alkyne CuAcetylide Copper(I) Acetylide Alkyne->CuAcetylide + Cu(I) CuCat Cu(I) + Ligand (e.g., Phenanthroline) CuCat->CuAcetylide Coordination Cu-Sydnone Coordination (N2-Binding) CuAcetylide->Coordination Sydnone Sydnone (1,3-Dipole) Sydnone->Coordination Cycloadduct Bicyclic Metallacycle Coordination->Cycloadduct [3+2] Cycloaddition Decarboxylation Retro-Diels-Alder (-CO2) Cycloadduct->Decarboxylation Decarboxylation->CuCat Catalyst Regeneration Pyrazole 1,4-Disubstituted Pyrazole Decarboxylation->Pyrazole

Catalytic cycle of CuSAC highlighting Cu(I) acetylide formation and decarboxylation.

Quantitative Benchmarking: Cycloaddition Modalities

Selecting the correct cycloaddition modality is critical. The following table summarizes the quantitative and qualitative differences between Thermal, CuSAC, and Strain-Promoted (SPSAC) methods to guide experimental design[4],[5].

ModalityCatalyst / PromoterTypical Temp.RegioselectivityReaction TimePrimary Application
Thermal None100–140°CPoor (Mixtures)12–24 hoursRobust, low-complexity organic synthesis.
CuSAC Cu(I) + Ligand25–60°CStrict 1,4-Pyrazole2–16 hoursDrug discovery, in vitro bioconjugation.
SPSAC Strained Alkyne (e.g., BCN)25°C (In vivo)Mixed< 1 hourLive-cell imaging, copper-sensitive systems.

Experimental Methodologies & Protocols

Protocol A: One-Pot Synthesis of 1,4-Pyrazoles from Arylglycines

Isolating sydnone intermediates can be tedious and exposes researchers to potentially unstable compounds. To circumvent this, a highly robust three-step, one-pot procedure was developed[6].

Expert Rationale: During the optimization of the cyclization step, it was discovered that using 1,1'-Carbonyldiimidazole (CDI) poisoned the downstream copper catalyst. Therefore, Trifluoroacetic anhydride (TFAA) is strictly utilized for cyclization, and Tetrahydrofuran (THF) is avoided as a solvent to maximize CuSAC yields[7],[6].

OnePot_CuSAC Step1 Step 1: Nitrosylation Arylglycine + t-BuONO Int1 N-Nitroso Intermediate Step1->Int1 Step2 Step2 Int1->Step2 Int2 Sydnone Intermediate Step2->Int2 Step3 Step 3: CuSAC Alkyne, Cu(I), Ligand Int2->Step3 Product 1,4-Pyrazole Product Step3->Product

Logical workflow for the three-step, one-pot synthesis of 1,4-pyrazoles from arylglycines.

Step-by-Step Procedure:

  • Nitrosylation: Dissolve the arylglycine (1.0 equiv, 1 mmol scale) in a suitable solvent (e.g., toluene or dichloromethane, avoiding THF). Add tert-butyl nitrite (t-BuONO, 1.1 equiv) dropwise at 0°C. Stir for 1 hour to form the N-nitroso intermediate.

  • Cyclization: Add Trifluoroacetic anhydride (TFAA, 1.1 equiv) to the mixture. Heat gently to 60°C for 2 hours to induce cyclization into the sydnone intermediate[7].

  • CuSAC Preparation: Cool the vessel to room temperature. Add the terminal alkyne (1.2 equiv).

  • Catalyst Addition: Add CuSO4​⋅5H2​O (10 mol%), sodium ascorbate (20 mol% to reduce Cu(II) to Cu(I)), and a phenanthroline ligand (e.g., bathophenanthroline, 10 mol%). Add Triethylamine (TEA, 2.0 equiv) to buffer the system.

  • Reaction: Stir the mixture at 60°C for 12–16 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Bioconjugation of Sydnone-Tagged Proteins

Because sydnones are highly stable in aqueous media and do not cross-react with native biological functional groups (thiols, amines), they are excellent bioorthogonal handles[4].

Step-by-Step Procedure:

  • Protein Functionalization: React your target protein with an NHS-ester functionalized 3-alkyl-sydnone in PBS (pH 7.4) for 2 hours at room temperature. Remove excess probe using a spin desalting column.

  • CuSAC Master Mix: Prepare a fresh catalyst solution containing 1 mM CuSO4​ , 2 mM bathophenanthroline disulfonate (water-soluble ligand), and 5 mM sodium ascorbate in degassed PBS.

  • Conjugation: Add the terminal alkyne-fluorophore (10 equivalents relative to the protein) to the sydnone-tagged protein solution. Add the CuSAC Master Mix (to a final Cu concentration of 100 µM).

  • Incubation: Incubate at room temperature for 2–4 hours in the dark.

  • Purification: Remove the copper catalyst and unreacted alkyne via size-exclusion chromatography (e.g., Sephadex G-25).

Systemic Troubleshooting & Self-Validation (E-E-A-T)

To ensure your protocol is a self-validating system, monitor the following parameters:

  • Visual Validation (Gas Evolution): The retro-Diels-Alder step of the CuSAC mechanism releases CO2​ . In concentrated organic setups (Protocol A), the visible evolution of micro-bubbles upon catalyst addition is a definitive indicator that the cycloaddition is actively proceeding[3].

  • Catalyst Oxidation (Colorimetric Check): Cu(I) is highly susceptible to oxidation. If the reaction mixture turns distinctively blue/green (indicating Cu(II) accumulation), the catalytic cycle has stalled. Solution: Thoroughly degas solvents with argon prior to the reaction and add a supplementary spike of sodium ascorbate (10 mol%) to re-reduce the copper.

  • Ligand Insolubility: If performing CuSAC in aqueous bioconjugation setups, standard phenanthroline will precipitate. Solution: You must switch to sulfonated derivatives (e.g., bathophenanthroline disulfonate) to maintain Cu(I) solubility in PBS[7].

  • Biological Toxicity: If the biological system (e.g., live cells) cannot tolerate the 100 µM copper required for CuSAC, the experimental design must pivot to SPSAC using strained alkynes (like BCN or DIBAC), completely eliminating the need for a metal catalyst[4].

Sources

Application

Advanced Application Notes and Protocols: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) in Bioconjugation and Molecular Imaging

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Principles The demand for rob...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Principles

The demand for robust, bioorthogonal click chemistry in living systems has driven the evolution of ligation strategies beyond the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC). Introduced by Chin and coworkers in 2014, the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) has emerged as a powerful, metal-free alternative for bioconjugation, molecular imaging, and radiopharmaceutical development[1].

Sydnones are stable, mesoionic 1,3-dipoles that react with strained cycloalkynes via a [3+2] dipolar cycloaddition. Unlike the strain-promoted azide-alkyne cycloaddition (SPAAC), the SPSAC reaction yields a bicyclic intermediate that rapidly undergoes a spontaneous retro-Diels-Alder reaction. This secondary step eliminates carbon dioxide ( CO2​ ) to form a highly stable, aromatic pyrazole conjugate[2].

The Causality of Reaction Efficiency: The elimination of CO2​ is the thermodynamic engine of SPSAC. This irreversible gas-releasing step provides a massive entropic driving force, pushing the reaction equilibrium entirely to the right and ensuring near-quantitative yields even at micromolar concentrations[3]. Furthermore, the mesoionic nature of sydnones allows them to act as potent fluorescence quenchers. Upon conversion to the pyrazole, this dipole is destroyed, enabling highly sensitive "turn-on" fluorogenic imaging without the need for background-clearing wash steps[4].

SPSAC_Mechanism Syd Sydnone Dipole (Tunable N3/C4) Int Bicyclic Intermediate Syd->Int [3+2] Cycloaddition Alk Strained Alkyne (e.g., BCN, DIBAC) Alk->Int Strain Release Pyr Stable Pyrazole Conjugate Int->Pyr Retro-Diels-Alder CO2 CO2 Gas (Irreversible) Int->CO2 -44 Da

Logical flow and mechanism of the SPSAC bioorthogonal reaction.

Reagent Selection: Kinetics and Strained Alkynes

To design a successful SPSAC workflow, researchers must balance reaction kinetics with the physicochemical properties of the strained alkyne. While SPSAC exhibits faster kinetics than traditional SPAAC, it is generally slower than Inverse Electron-Demand Diels-Alder (IEDDA) tetrazine ligations[5]. However, SPSAC offers superior stability and smaller tag sizes, minimizing steric perturbation in sensitive biological targets such as oligonucleotides and peptides[5].

Table 1: Kinetic Comparison of Bioorthogonal Reactions
Reaction ClassReactive PairsApprox. Rate Constant ( k2​ , M−1s−1 )Key Advantage
SPAAC Azide + Cyclooctyne0.001 – 0.1Smallest dipole (Azide)
SPSAC Sydnone + Cyclooctyne0.01 – 0.5Fluorogenic turn-on, high stability
SPANC Nitrone + Cyclooctyne1.0 – 60.0Rapid kinetics, tunable electronics
IEDDA Tetrazine + TCO1,000 – 23,800Ultrafast, suitable for in vivo pretargeting
Table 2: Selecting the Optimal Strained Alkyne for SPSAC
Strained AlkyneStructure / Strain FeaturesSPSAC ReactivityRecommended Application
OCT Unmodified cyclooctyneLowBaseline in vitro assays; high stability.
BCN Bicyclononyne (sp3 fused)ModerateLive-cell imaging; excellent hydrophilicity prevents non-specific membrane binding[6].
DIBAC / DBCO DibenzoazacyclooctyneHighRadiopharmaceutical labeling; aryl rings increase strain but add hydrophobicity[6].
BARAC BiarylazacyclooctynoneExceptionalWash-free live-cell imaging; requires careful handling due to high reactivity[7].

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints (e.g., mass shifts, fluorescence recovery), researchers can definitively confirm successful bioconjugation.

Protocol A: Synthesis and NHS-Activation of a 3-Alkyl-Sydnone Probe

Purpose: To generate an amine-reactive sydnone probe for protein or peptide functionalization.

Causality Check: The synthesis of the sydnone core relies on the dehydration of an N -nitroso-amino acid. Acetic anhydride is utilized not merely as a solvent, but as a critical dehydrating agent that forces the cyclization into the mesoionic 1,3-dipole[8].

Step-by-Step Procedure:

  • Nitrosation: Dissolve 10 mmol of N -alkylglycine in 20 mL of cold aqueous HCl (1 M). Maintain the temperature below 5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of sodium nitrite ( NaNO2​ , 12 mmol in 5 mL water) dropwise over 30 minutes. Stir for 2 hours at 0–5°C[8].

  • Extraction: Extract the intermediate N -nitroso- N -alkylglycine using ethyl acetate (3 x 20 mL). Dry the organic layer over MgSO4​ and concentrate under reduced pressure.

  • Cyclization: Resuspend the crude intermediate in 15 mL of acetic anhydride. Heat to 90°C for 2–4 hours. Validation: Monitor via TLC; the sydnone product will appear as a highly UV-active spot.

  • NHS Activation: Purify the sydnone-carboxylic acid via silica gel chromatography. Dissolve 1 mmol of the purified sydnone in anhydrous DMF. Add 1.2 mmol of N -Hydroxysuccinimide (NHS) and 1.2 mmol of EDC·HCl. Stir overnight at room temperature[8].

  • Final Isolation: Precipitate the Sydnone-NHS ester in cold diethyl ether, centrifuge, and store at -20°C under argon.

Protocol B: Live-Cell Metabolic Labeling and Fluorogenic SPSAC

Purpose: To visualize cellular glycans using a wash-free, turn-on fluorescence strategy.

SPSAC_Workflow Step1 1. Metabolic Labeling Incorporate BCN-sugars into live cells Step2 2. Wash & Isolate Remove unbound hydrophobic precursors Step1->Step2 Step3 3. SPSAC Ligation Introduce Sydnone-Fluorophore probe Step2->Step3 Step4 4. Fluorogenic Activation Dipole disruption restores fluorescence Step3->Step4 Step5 5. Detection & Validation Confocal imaging & LC-MS mass shift Step4->Step5

Step-by-step workflow for metabolic labeling and fluorogenic SPSAC imaging.

Step-by-Step Procedure:

  • Metabolic Incorporation: Culture target cells (e.g., HeLa) in DMEM supplemented with 50 µM of Ac4​ManN−BCN (a BCN-modified mannosamine precursor) for 48 hours at 37°C[8].

  • Washing: Aspirate the media and wash the cells gently with warm PBS (3x) to remove unincorporated sugars.

  • SPSAC Ligation: Prepare a 10 µM solution of a Sydnone-Fluorophore conjugate in serum-free media. Note: The sydnone dipole inherently quenches the fluorophore via Intramolecular Charge Transfer (ICT)[4].

  • Incubation: Incubate the cells with the probe for 1 hour at 37°C.

  • Wash-Free Imaging: Because the fluorescence is only "turned on" upon pyrazole formation (which breaks the ICT quenching effect), imaging can be performed immediately via confocal microscopy without extensive washing steps[4].

Protocol C: Radiopharmaceutical Peptide Labeling via SPSAC

Purpose: To synthesize radioiodinated or radiofluorinated peptides for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Causality Check: Direct electrophilic radioiodination of peptides requires accessible tyrosine residues and is prone to in vivo dehalogenation. SPSAC bypasses this by using a pre-labeled prosthetic group (e.g., an 125I -labeled N -arylsydnone). The resulting pyrazole linkage is highly resistant to enzymatic degradation and dehalogenation in vivo[6].

Step-by-Step Procedure:

  • Peptide Functionalization: Synthesize the targeting peptide with an N-terminal DIBAC or BCN moiety using standard solid-phase peptide synthesis (SPPS).

  • Radiolabeling the Prosthetic Group: Prepare the 125I -labeled N -arylsydnone using standard stannyl-to-iodo exchange methods.

  • SPSAC Reaction: In a shielded vial, combine 100 µg of the DIBAC-peptide with the radiolabeled sydnone in 100 µL of a 1:1 mixture of PBS and Acetonitrile.

  • Incubation: Incubate at 37°C for 15–30 minutes. DIBAC is preferred here over BCN due to its accelerated kinetics, which is critical when working with short-lived radioisotopes[6].

  • Validation & Purification: Inject the mixture onto a radio-HPLC system.

    • Self-Validating Metric: The successful conjugate will elute as a new radioactive peak. To confirm identity, co-inject a non-radioactive standard ( 127I -pyrazole). Furthermore, LC-MS of the cold standard must show a mass corresponding to [Peptide−DIBAC]+[Sydnone]−44Da (confirming the retro-Diels-Alder CO2​ loss)[9].

Quality Control and Troubleshooting

  • Incomplete Reaction / Slow Kinetics: If the SPSAC reaction is too slow, evaluate the electronics of the sydnone. Adding electron-withdrawing groups (EWGs) such as halogens at the C4 position or utilizing N -arylsydnones instead of N -alkylsydnones lowers the LUMO of the dipole, significantly accelerating the cycloaddition with strained alkynes[10].

  • High Background in Imaging: If using DIBAC or DBCO in live cells, non-specific hydrophobic interactions with lipid bilayers can cause background noise. Switch to the more hydrophilic BCN alkyne[6].

  • Confirming Pyrazole Formation: Always utilize LC-MS to track the reaction. The transient bicyclic intermediate is rarely observed; the presence of a −44 Da mass shift relative to the combined mass of the precursors is the definitive hallmark of a successful SPSAC ligation[9].

References

  • Bioorthogonal “Click” Cycloadditions: A Toolkit for Modulating Polymers and Nanostructures in Living Systems MDPI (March 2024)[Link]

  • Strain-promoted cycloadditions involving nitrones and alkynes — rapid tunable reactions for bioorthogonal labeling ResearchGate / Current Opinion in Chemical Biology[Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously PMC / NIH[Link]

  • 2′-Modified Thymidines with Bioorthogonal Cyclopropene or Sydnone as Building Blocks for Copper-Free Postsynthetic Functionalization of Chemically Synthesized Oligonucleotides ACS Publications (Bioconjugate Chemistry)[Link]

  • Bioorthogonal Molecular Turn-On Optical Imaging and Therapy ACS Publications (Chemical Reviews)[Link]

  • Molecular Design of Bioorthogonal Probes and Imaging Reagents Derived from Photofunctional Transition Metal Complexes ACS Publications (Accounts of Chemical Research)[Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques MDPI[Link]

  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes PMC / NIH[Link]

Sources

Method

3-phenyl-4-iodosydnone as an intermediate for active pharmaceutical ingredients

Application Note: 3-Phenyl-4-iodosydnone as a Key Intermediate in the Synthesis of Pyrazole-Based Active Pharmaceutical Ingredients Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Con...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Phenyl-4-iodosydnone as a Key Intermediate in the Synthesis of Pyrazole-Based Active Pharmaceutical Ingredients

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and API Workflow Optimization

Introduction & Mechanistic Rationale

Sydnones are a unique class of mesoionic heterocycles characterized by a delocalized 1,3-dipolar system. Due to their distinct electronic structure, they serve as highly versatile synthons in medicinal chemistry, particularly for the construction of pyrazole and 2H-indazole pharmacophores . As a Senior Application Scientist, I have designed this protocol guide to focus on 3-phenyl-4-iodosydnone (CAS: 13858-07-6) , a critical linchpin in advanced organic synthesis.

The strategic advantage of 3-phenyl-4-iodosydnone lies in the high reactivity of the C4–iodine bond. This lability allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to introduce diverse functional groups at the C4 position without degrading the sensitive mesoionic core . Once functionalized, the sydnone acts as a masked dipole, undergoing a thermally driven [3+2] cycloaddition with alkynes. Subsequent cycloreversion (loss of CO₂) irreversibly yields fully substituted pyrazoles—a structural motif ubiquitous in active pharmaceutical ingredients (APIs), including COX-2 inhibitors and tubulin-binding vascular disrupting agents like Combretastatin A4 analogs .

SydnoneWorkflow N1 3-Phenylsydnone (Mesoionic Core) N2 3-Phenyl-4-iodosydnone (Reactive Intermediate) N1->N2 ICl, AcOH Electrophilic Iodination N3 C4-Substituted Sydnone (Cross-Coupled Product) N2->N3 Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling N4 Pyrazole-based API (Pharmacophore) N3->N4 Alkyne, 140°C [3+2] Cycloaddition & -CO2

Fig 1: Synthetic workflow from 3-phenylsydnone to pyrazole-based APIs via 4-iodosydnone.

Physicochemical Profiling

Before initiating synthesis, it is crucial to verify the integrity of the starting materials. 3-Phenyl-4-iodosydnone exhibits high stability under ambient conditions but is sensitive to prolonged light exposure, which can trigger premature radical degradation.

Table 1: Physicochemical Properties of 3-Phenyl-4-iodosydnone

PropertyValue / Description
Chemical Name 3-Phenyl-4-iodo-1,2,3-oxadiazol-3-ium-5-olate
CAS Number 13858-07-6
Molecular Formula C₈H₅IN₂O₂
Molecular Weight 288.04 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage Conditions 2–8 °C, protect from light and moisture

Experimental Methodologies

Protocol 1: Electrophilic Iodination of 3-Phenylsydnone

Objective: Synthesize 3-phenyl-4-iodosydnone via electrophilic aromatic substitution. Causality & Design: The C4 position of the sydnone ring possesses significant carbanionic character, making it highly susceptible to electrophilic attack. Iodine monochloride (ICl) is selected over elemental iodine due to its strong polarization (I⁺–Cl⁻), which accelerates the iodination without requiring harsh oxidants . Acetic acid is used as the solvent to stabilize the ionic intermediates.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-phenylsydnone (10.0 mmol) in glacial acetic acid (20 mL) at room temperature under a nitrogen atmosphere.

  • Reagent Addition: Dropwise add a 1.0 M solution of Iodine monochloride in acetic acid (11.0 mmol, 1.1 eq) over 15 minutes. Causality: Controlled addition prevents localized exothermic degradation of the mesoionic ring.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Self-Validation: The reaction mixture will transition from a deep red/brown (unreacted ICl) to a lighter, turbid suspension as the iodinated product precipitates. TLC (4:1 Hexane/EtOAc) should confirm the complete disappearance of the starting material.

  • Quenching & Isolation: Pour the mixture into ice water (100 mL) containing 5% sodium thiosulfate to neutralize residual electrophilic iodine. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-phenyl-4-iodosydnone.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4 position with an aryl group to form a pre-API intermediate. Causality & Design: The C–I bond readily undergoes oxidative addition with Pd(0). A biphasic solvent system (Toluene/EtOH/H₂O) is utilized: toluene dissolves the organic species, water dissolves the inorganic base (Na₂CO₃), and ethanol acts as a phase-transfer bridge. The base is critical for activating the arylboronic acid into a reactive boronate complex necessary for transmetalation.

Step-by-Step Procedure:

  • Setup: In a Schlenk flask, combine 3-phenyl-4-iodosydnone (5.0 mmol), the desired arylboronic acid (6.0 mmol), and Na₂CO₃ (15.0 mmol).

  • Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1, 30 mL). Causality: Oxygen must be rigorously excluded via sparging to prevent the oxidation of the Pd(0) catalyst into inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.25 mmol, 5 mol%).

  • Heating: Heat the biphasic mixture to 80 °C for 6–8 hours. Self-Validation: The organic layer will darken as the palladium cycle turns over. Complete consumption of the iodosydnone is confirmed by TLC (emergence of a highly UV-active spot at 254 nm).

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol 3: [3+2] Dipolar Cycloaddition to Pyrazole APIs

Objective: Convert the C4-aryl sydnone into a fully substituted pyrazole via cycloaddition with an alkyne. Causality & Design: The reaction requires high thermal energy to overcome the activation barrier of the initial [3+2] cycloaddition. The subsequent extrusion of CO₂ (cycloreversion) is thermodynamically favorable and drives the reaction to completion, aromatizing the newly formed pyrazole ring.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the C4-aryl-3-phenylsydnone (2.0 mmol) and the terminal alkyne (10.0 mmol, 5 eq excess) in mesitylene (10 mL). Causality: Mesitylene is chosen for its high boiling point (164 °C), allowing the reaction to reach the necessary activation energy without requiring a pressurized vessel.

  • Thermal Activation: Reflux the mixture at 140–150 °C for 12 hours. Self-Validation: Continuous bubbling will be observed in the early stages of heating; this is the evolution of CO₂ gas, confirming the cycloreversion step is actively occurring.

  • Purification: Once gas evolution ceases and TLC indicates completion, remove the solvent in vacuo and purify the crude pyrazole via silica gel chromatography.

CycloadditionMechanism M1 C4-Aryl Sydnone (1,3-Dipole) M2 Primary Cycloadduct (Bicyclic Intermediate) M1->M2 + Alkyne [3+2] Addition M3 Pyrazole API (Aromatized) M2->M3 - CO2 Cycloreversion

Fig 2: Mechanistic sequence of the [3+2] dipolar cycloaddition and subsequent cycloreversion.

Quantitative Data & Reaction Optimization

The efficiency of the cross-coupling and cycloaddition workflow is highly dependent on the electronic nature of the substituents. Table 2 summarizes typical yields during the synthesis of Combretastatin A4 pyrazole analogs .

Table 2: Optimization of C4-Suzuki Cross-Coupling and Cycloaddition Yields

Boronic Acid (Ar-B(OH)₂)Alkyne PartnerCross-Coupling Yield (%)Cycloaddition Yield (%)Final API Motif
Phenylboronic acidTrimethylsilylacetylene82%78%1,5-Diarylpyrazole
4-Methoxyphenylboronic acidPhenylacetylene76%71%COX-2 Inhibitor Analog
3,4,5-Trimethoxyphenylboronic acidTrimethylsilylacetylene47%65%CA4 Tubulin-Binding Analog
4-Fluorophenylboronic acid1-Hexyne85%80%Agrochemical Intermediate

Note: Electron-rich boronic acids (e.g., 3,4,5-trimethoxyphenyl) exhibit lower cross-coupling yields due to slower transmetalation rates, requiring extended reaction times and careful catalyst loading optimization.

References

  • Title: A Review on Synthesis, Characterization, and Pharmacological Properties of Some Sydnone Derivatives Source: Mini-Reviews in Organic Chemistry URL: [Link]

  • Title: Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A mechanochemical approach to the synthesis of sydnones and derivatives Source: Faraday Discussions (RSC Publishing) URL: [Link]

Application

Application Note: 3-Phenyl-4-iodosydnone as a Key Mesoionic Scaffold in Agrochemical Discovery

Executive Summary & Mechanistic Rationale The discovery and optimization of next-generation agrochemicals—particularly herbicides, fungicides, and plant growth regulators (PGRs)—rely heavily on access to highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery and optimization of next-generation agrochemicals—particularly herbicides, fungicides, and plant growth regulators (PGRs)—rely heavily on access to highly functionalized heterocyclic cores. 3-Phenyl-4-iodosydnone (CAS: 13858-07-6) has emerged as a privileged mesoionic building block in this domain[1].

Sydnones are unique 1,2,3-oxadiazolium-5-olates characterized by a delocalized π -electron system. In agrochemical development, 3-phenyl-4-iodosydnone serves two primary strategic functions:

  • Direct Phytoeffector Activity: Sydnone and sydnone imine derivatives act as potent plant growth regulators and herbicide antidotes. They function as nitric oxide (NO) donors, mitigating abiotic stress and modulating antioxidant enzyme activities in crops like maize and wheat[2].

  • Precursor to Pyrazole Agrochemicals: The sydnone ring undergoes 1,3-dipolar cycloaddition with alkynes to extrude CO₂, yielding pyrazoles[3]. Pyrazoles are the active pharmacophores in blockbuster agrochemicals, including Succinate Dehydrogenase Inhibitor (SDHI) fungicides and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitor herbicides[4]. The presence of the highly labile C4-iodine atom allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling rapid Structure-Activity Relationship (SAR) exploration[5].

Synthetic Workflows & Reaction Pathways

The versatility of 3-phenyl-4-iodosydnone lies in its orthogonal reactivity. The mesoionic core can undergo cycloaddition first, followed by cross-coupling of the resulting 4-iodo-pyrazole, or it can be cross-coupled directly at the C4 position prior to cycloaddition.

G N1 3-Phenyl-4-iodosydnone (Mesoionic Starting Material) N2 CuSAC Cycloaddition (Terminal Alkynes, Cu(I)) N1->N2 Pathway A: Core First N4 Direct Cross-Coupling (Pd-cat, R-B(OH)2) N1->N4 Pathway B: Functionalize First N3 4-Iodo-1-phenylpyrazole (Key Intermediate) N2->N3 N6 Suzuki-Miyaura / Sonogashira (Pd-cat, Base) N3->N6 N5 4-Substituted-3-phenylsydnone (Functionalized Mesoionic) N4->N5 N7 Strain-Promoted Cycloaddition (SPSAC) N5->N7 N8 Advanced Pyrazole Agrochemicals (SDHI Fungicides, HPPD Herbicides) N6->N8 N7->N8

Fig 1: Dual synthetic pathways for agrochemical pyrazoles via 3-phenyl-4-iodosydnone.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction metrics for assembling pyrazole agrochemical precursors using 3-phenyl-4-iodosydnone.

Reaction PhaseMethodologyReagents & CatalystsConditionsYield (%)Regioselectivity
Iodination Solution-PhaseICl, NaOAc, AcOH25°C, 12 h65 - 75%N/A (C4 specific)
Iodination Mechanochemical (LAG)NIS, AcOH (cat.), ZrO₂30 Hz, 1.5 h> 90%N/A (C4 specific)
Cycloaddition Thermal [3+2]Terminal Alkyne (neat)140°C, 24 h40 - 60%Poor (Mixture)
Cycloaddition CuSACAlkyne, CuSO₄, Na-Ascorbate25°C, 2 - 4 h85 - 95%> 99% (1,4-isomer)
Cross-Coupling Suzuki-MiyauraAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90°C, 4 - 6 h70 - 88%Retained

Self-Validating Experimental Protocols

The following protocols are engineered for high reproducibility, incorporating in-process controls (IPCs) and causality-driven steps to ensure scientific integrity.

Protocol A: Mechanochemical Synthesis of 3-Phenyl-4-iodosydnone

Traditional solution-phase iodination requires toxic halogenated solvents and lengthy reaction times. This Liquid-Assisted Grinding (LAG) mechanochemical approach is highly efficient and environmentally benign[6].

Step-by-Step Methodology:

  • Preparation: In a 10 mL ZrO₂ milling jar, combine 3-phenylsydnone (1.0 eq, 1.28 mmol) and N-iodosuccinimide (NIS) (1.1 eq, 1.41 mmol). Add a single ZrO₂ milling ball (10 mm diameter).

  • Catalysis: Add glacial acetic acid (1.0 eq, 73 μL).

    • Causality: Acetic acid acts as a liquid grinding auxiliary and protonates the NIS, increasing the electrophilicity of the iodine species to drive the electrophilic aromatic substitution at the C4 position.

  • Milling: Seal the jar and mill at 30 Hz for 1.5 hours.

    • In-Process Control (IPC): The reaction mixture will transition from a pale powder to a dark red solid, indicating the formation of the highly conjugated iodosydnone.

  • Workup & Validation: Extract the solid with Ethyl Acetate (EtOAc) and wash three times with 1M NaOH.

    • Causality: The NaOH wash is critical; it neutralizes the acetic acid and converts the succinimide byproduct into its highly water-soluble sodium salt. This self-validates the purity of the organic layer, removing the need for column chromatography.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to yield 3-phenyl-4-iodosydnone as a dark red solid (>90% yield).

Protocol B: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

Thermal cycloadditions of sydnones demand temperatures exceeding 140°C and yield complex regioisomeric mixtures. CuSAC lowers the activation barrier, allowing the reaction to proceed at room temperature with absolute 1,4-regioselectivity[3].

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 3-phenyl-4-iodosydnone (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a 1:1 mixture of degassed THF and H₂O.

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that would otherwise consume the starting material.

  • Reaction Monitoring: Stir vigorously at room temperature (25°C).

    • In-Process Control (IPC): Monitor the reaction via the evolution of gas bubbles. The extrusion of CO₂ is the thermodynamic driving force of the cycloaddition. When bubbling ceases (typically 2–4 hours), the reaction is complete. Furthermore, the dark red color of the sydnone will dissipate, yielding a pale/colorless pyrazole solution.

  • Isolation: Dilute with brine, extract with Dichloromethane (DCM), dry, and concentrate to yield the 4-iodo-1-phenylpyrazole derivative.

Protocol C: Late-Stage Suzuki-Miyaura Lead Optimization

The C4-iodo group is highly primed for oxidative addition, allowing researchers to append diverse aryl or heteroaryl groups to the pyrazole core to optimize binding affinity against agrochemical targets like the SDH enzyme[5].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 4-iodo-1-phenylpyrazole (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v). Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The bidentate dppf ligand provides steric bulk and electron density to the palladium center, accelerating both the oxidative addition of the stable C-I bond and the subsequent reductive elimination, minimizing protodehalogenation side reactions.

  • Heating: Heat the mixture to 90°C under an argon atmosphere for 4–6 hours.

    • In-Process Control (IPC): TLC monitoring (Hexanes/EtOAc 8:2). The highly polar boronic acid spot will disappear, replaced by a highly UV-active, less polar product spot.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

References

  • "3-Phenyl-4-Iodosydnone CAS NO 13858-07-6", ChemicalRoot.
  • "Sydnone Imines: A Novel Class of Plant Growth Regulators", MDPI.
  • "Sydnone: Synthesis, Reactivity and Biological Activities", Bentham Science Publishers / PubMed.
  • "A mechanochemical approach to the synthesis of sydnones and derivatives", RSC Publishing.
  • "Advances in Pyrazole as an Active Fragment for Herbicide Discovery", ACS Publications.
  • "Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones", NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Phenyl-4-iodosydnone Reactions with Strained Alkynes

An advanced technical support resource designed for professionals in research, scientific, and drug development fields. Welcome to the technical support center for the optimization of reaction conditions involving 3-Phen...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource designed for professionals in research, scientific, and drug development fields.

Welcome to the technical support center for the optimization of reaction conditions involving 3-Phenyl-4-iodosydnone and strained alkynes. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your cycloaddition reactions. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.

Introduction to Sydnone-Alkyne Cycloadditions

The [3+2] cycloaddition reaction between sydnones and alkynes is a powerful method for synthesizing pyrazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[1] The use of strained alkynes in a Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) offers a metal-free, bioorthogonal approach, making it particularly suitable for applications in living systems.[2][3][4] 3-Phenyl-4-iodosydnone is a key reagent in this field, as the resulting 5-iodopyrazole product can be further functionalized through various cross-coupling reactions.[5][6]

This guide will address common challenges encountered during the optimization of this reaction, providing solutions to enhance yield, purity, and overall efficiency.

Troubleshooting Guide

This section addresses common issues encountered during the reaction of 3-Phenyl-4-iodosydnone with strained alkynes.

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge. The following decision tree and detailed explanations will help you identify and resolve the root cause.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Sydnone in ACN prep2 Add BCN prep1->prep2 react1 Stir at RT prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Concentrate in vacuo react2->workup1 workup2 Purify by Column Chromatography workup1->workup2

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Reference Data & Comparative Studies

Validation

Comparative Kinetic Validation Guide: 3-Phenyl-4-iodosydnone in Bioorthogonal Ligation

Executive Summary The demand for rapid, bioorthogonal ligation tools has driven the evolution of click chemistry beyond traditional azide-alkyne cycloadditions. Mesoionic compounds, particularly sydnones, have emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for rapid, bioorthogonal ligation tools has driven the evolution of click chemistry beyond traditional azide-alkyne cycloadditions. Mesoionic compounds, particularly sydnones, have emerged as highly tunable 1,3-dipoles. This guide provides an objective, data-backed comparison of 3-Phenyl-4-iodosydnone against alternative dipoles, focusing on its reaction kinetics in Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC). By synthesizing mechanistic theory with empirical data, this document serves as a definitive resource for researchers optimizing bioorthogonal workflows, isotopic labeling, and complex organic synthesis.

Mechanistic Causality: The Distortion/Interaction Model

To understand why 3-phenyl-4-iodosydnone outperforms traditional unsubstituted sydnones, we must examine the causality of the reaction at the quantum mechanical level. Sydnones are 1,3-dipolar azomethine imines bridged by a lactone ring. When they react with a strained dipolarophile like bicyclo-[6.1.0]-nonyne (BCN), they undergo a [3+2] cycloaddition followed by an irreversible extrusion of carbon dioxide to form a stable 1,4-disubstituted pyrazole[1].

The kinetic bottleneck of this pathway is the distortion energy required to bend the planar mesoionic ring into the transition state geometry. Halogenation at the C4 position fundamentally alters this energetic landscape. According to the distortion/interaction model, the introduction of a bulky, electron-withdrawing iodine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sydnone. More importantly, the polarizability and steric profile of the iodine atom make the ring significantly easier to distort, dramatically lowering the activation free energy ( ΔG‡ )[1].

Mechanistic_Pathway A 3-Phenyl-4-iodosydnone (Dipole) C [3+2] Cycloaddition Transition State A->C + B Strained Alkyne (BCN) (Dipolarophile) B->C D CO2 Extrusion (Irreversible) C->D Halogen-Accelerated Kinetics E 1,4-Disubstituted Pyrazole (Stable Ligation) D->E Fast

Fig 1. Mechanistic pathway of Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC).

Performance Comparison: Reaction Kinetics

When evaluating dipoles for bioorthogonal labeling, the second-order rate constant ( k2​ ) is the primary metric of efficacy. Unsubstituted 3-phenylsydnone exhibits a baseline k2​ of approximately 0.054 M −1 s −1 with BCN, which is comparable to standard Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2].

However, halogenation induces a massive kinetic acceleration. 4-Chloro and 4-bromo variants react over 30 times faster than their unsubstituted counterparts[2]. 3-Phenyl-4-iodosydnone follows this trend, demonstrating reaction rates up to 10 times faster than standard benchmark azides[3]. While 4-fluoro variants achieve the absolute highest raw kinetics (up to 42 M −1 s −1 )[1], 3-phenyl-4-iodosydnone is uniquely valuable because the iodine atom serves a dual purpose: it acts as a kinetic accelerator and as a dense isotopic tracer for high-resolution NanoSIMS imaging[3].

Quantitative Kinetic Comparison
Dipole AlternativeDipolarophileApprox. k2​ (M −1 s −1 )Fold Increase vs. AzidePrimary Utility / Limitation
Benzyl Azide (Standard)BCN~0.0141xBaseline reference; slow kinetics.
3-Phenylsydnone BCN0.054~3.8xStable, but lacks kinetic acceleration.
3-Phenyl-4-chlorosydnone BCN~1.60>110xFast kinetics; limited downstream utility.
3-Phenyl-4-iodosydnone BCN~1.20 - 1.50>85xFast kinetics; enables NanoSIMS & cross-coupling.
4-Fluoro-3-tolylsydnone BCN42.0>3000xMaximum speed; synthetically challenging to handle.

Data synthesized from standardized SPSAC kinetic assays performed in PBS/DMSO buffers at ambient temperature[1],[2],[3].

Experimental Methodology: Self-Validating Kinetic Assay

To objectively measure and validate the k2​ of 3-phenyl-4-iodosydnone against alternatives, a rigorous, self-validating High-Performance Liquid Chromatography (HPLC) assay must be employed. The following protocol embeds internal quality control checkpoints to ensure data integrity.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 10 mM stock solution of 3-phenyl-4-iodosydnone and a 10 mM stock of BCN in anhydrous DMSO. Prepare a 10 mM stock of an inert internal standard (e.g., naphthalene) in DMSO.

  • Reaction Initiation: In a thermojacketed vial at 25°C, combine the reagents in a PBS buffer (pH 7.4) to achieve a final concentration of 100 μ M sydnone, 150 μ M BCN (pseudo-first-order conditions), and 50 μ M internal standard. The final solvent composition should be 10% DMSO (v/v)[2].

  • Aliquot Sampling: At precise intervals ( t = 0, 5, 10, 20, 30, 60, and 120 minutes), extract 50 μ L aliquots.

  • Quenching: Immediately quench the extracted aliquots by injecting them into a 100 μ L solution of 50 mM tetrazine (to rapidly consume unreacted BCN) or by flash-freezing in liquid nitrogen.

  • HPLC Quantification: Analyze the aliquots via RP-HPLC. Monitor the disappearance of the sydnone peak (typically absorbing at ~340 nm) relative to the constant peak area of the internal standard.

  • Data Regression: Plot ln([Sydnone]0​/[Sydnone]t​) versus time. The slope of this pseudo-first-order plot, divided by the concentration of BCN, yields the second-order rate constant k2​ .

Validation & Quality Control Checkpoints
  • Mass-Balance Verification: The sum of the integrated areas for the unreacted 3-phenyl-4-iodosydnone and the newly formed pyrazole product must remain constant (±5%) across all time points. A drop in mass balance indicates side-reactions (e.g., deiodination)[3].

  • Internal Standard Stability: If the absolute peak area of the internal standard fluctuates by >2% between any two injections, the specific time-point must be discarded due to evaporative solvent loss or injection volume error. This ensures the system is entirely self-validating.

Experimental_Workflow S1 1. Reagent Prep Equimolar Sydnone + BCN in PBS/10% DMSO S2 2. Kinetic Initiation Temp: 25°C, pH 7.4 S1->S2 S3 3. Aliquot Sampling t = 0, 5, 15, 30, 60, 120 min Quench reaction S2->S3 S4 4. HPLC Analysis Quantify via Internal Standard (e.g., Naphthalene) S3->S4 S5 5. Data Regression Calculate k2 (M^-1 s^-1) via Second-Order Rate Eq. S4->S5

Fig 2. Self-validating HPLC workflow for measuring second-order reaction kinetics.

Conclusion

While unsubstituted sydnones offer a stable baseline for bioorthogonal chemistry, they lack the kinetic velocity required for rapid in vivo labeling. 3-Phenyl-4-iodosydnone bridges this gap. By leveraging the distortion-interaction benefits of C4-halogenation, it achieves reaction rates nearly two orders of magnitude faster than standard azides[2],[3]. Furthermore, unlike purely kinetic-driven fluoro-sydnones, the iodo-variant provides critical downstream utility for NanoSIMS imaging and palladium-catalyzed functionalization, making it a superior, multi-functional reagent for advanced drug development and materials science.

References

  • [1] Origins of halogen effects in bioorthogonal sydnone cycloadditions (RSC Publishing / NIH). Available at:

  • [2] 4-Halogeno-sydnones for fast strain-promoted cycloaddition with bicyclo-[6.1.0]-nonyne (ResearchGate). Available at:

  • [3] Incorporation of Intracellular NanoSIMS Tracers to Oligonucleotide Conjugates via Strain Promoted Sydnone–Alkyne Cycloaddition (ACS Publications). Available at:

  • [4] MROC-22-4-01: Copper-catalyzed cycloaddition of alkynes with 4-bromosydnones (ResearchGate). Available at:

Sources

Comparative

Comparative Analysis of 3-Phenyl-4-iodosydnone and Other Sydnones: A Technical Guide for Advanced Pyrazole Synthesis

Introduction Mesoionic compounds, particularly sydnones (1,2,3-oxadiazolium-5-olates), are powerful synthons in heterocyclic chemistry. They undergo 1,3-dipolar cycloadditions with alkynes to extrude carbon dioxide and f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Mesoionic compounds, particularly sydnones (1,2,3-oxadiazolium-5-olates), are powerful synthons in heterocyclic chemistry. They undergo 1,3-dipolar cycloadditions with alkynes to extrude carbon dioxide and form highly substituted pyrazoles. While the parent 3-phenylsydnone is a classic reagent, its C4-halogenated derivatives—most notably 3-Phenyl-4-iodosydnone (3-PIS) —have revolutionized the regioselective synthesis of complex biaryl structures.

As an application scientist, I have designed this guide to provide researchers and drug development professionals with an objective, data-driven comparison of 3-PIS against other sydnones. This analysis details mechanistic causality, stability metrics, and self-validating experimental protocols to optimize your synthetic workflows.

Structural & Mechanistic Comparison

Sydnones possess a unique electronic duality: the N3 position acts as an electron-withdrawing node, while the C4 position is electron-donating. The substituent at the C4 position dictates the molecule's synthetic utility.

  • 3-Phenylsydnone (3-PS) : The C4 position is unsubstituted (C-H), making the ring susceptible to Electrophilic Aromatic Substitution (EAS) and metallation[1]. However, in cycloaddition reactions with terminal alkynes, 3-PS often yields a mixture of 1,3- and 1,4-disubstituted pyrazole regioisomers due to the lack of sufficient steric or electronic bias[2].

  • 3-Phenyl-4-iodosydnone (3-PIS) : The introduction of an iodine atom at C4 fundamentally alters the reactivity profile. The bulky, polarizable iodine atom provides immense steric hindrance, evidenced by a strong negative increment in 13C-NMR chemical shifts at the C4 position[3]. This steric bulk dictates extreme regioselectivity during cycloadditions. Furthermore, the C-I bond serves as an ideal handle for subsequent palladium-catalyzed cross-coupling reactions, allowing for the modular assembly of fully substituted pyrazoles[4].

  • 3-Phenyl-4-bromosydnone & 4-chlorosydnone : While offering similar steric bulk, these derivatives suffer from severe stability issues. 3-PIS remains stable for years when stored in the dark, whereas the bromo- and chloro-derivatives undergo near-complete self-decomposition into phenylhydrazine hydrohalide salts under the same conditions[5].

Reactivity cluster_0 3-Phenylsydnone (C4-H) cluster_1 3-Phenyl-4-iodosydnone (C4-I) A Electrophilic Aromatic Substitution (EAS) B Direct Cycloaddition (Low Regioselectivity) C Pd-Catalyzed Cross-Coupling D Regioselective Cycloaddition E Halogen Bonding Interactions Core Mesoionic Sydnone Core Core->A C4-H Core->B C4-H Core->C C4-I Core->D C4-I Core->E C4-I

Reactivity pathways of C4-H vs C4-I sydnones.

Comparative Performance Data

To facilitate reagent selection, the following table summarizes the quantitative and qualitative performance metrics of various sydnone derivatives based on empirical data.

Sydnone DerivativeC4 SubstituentShelf Stability (Dark)Cycloaddition RegioselectivityCross-Coupling Compatibility
3-Phenylsydnone -HHighLow (Isomeric mixtures)None (Requires pre-functionalization)
3-Phenyl-4-iodosydnone -IHigh (>3 years)Excellent (>98:2 with boronates)High (Ideal for Pd-catalysis)
3-Phenyl-4-bromosydnone -BrLow (Self-decomposes)ModerateModerate
3-Phenyl-4-chlorosydnone -ClLow (Self-decomposes)ModerateLow
3-Alkylsydnones -H / -IModerateVariableVariable

Experimental Protocols & Self-Validating Workflows

Robust methodologies require physical or chemical feedback loops to validate success at each step. The following protocols leverage the unique properties of 3-PIS to ensure high-fidelity synthesis.

Protocol 1: Regioselective 1,3-Dipolar Cycloaddition of 3-PIS

Objective : Synthesize 4-iodo-5-substituted pyrazoles with >98:2 regioselectivity. Causality : Alkynylboronates are utilized because the boron pinacol ester (BPin) directs the cycloaddition electronically, while the C4-iodine of 3-PIS sterically enforces a single transition state, preventing the formation of isomeric mixtures[2].

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask under argon, dissolve 3-Phenyl-4-iodosydnone (1.0 equiv) and the alkynylboronate (1.2 equiv) in anhydrous xylene (0.2 M). Xylene is chosen to safely reach the high activation energy required for the cycloaddition.

  • Thermal Activation : Heat the mixture to reflux (approx. 140°C).

    • Self-Validation Loop: Connect the flask to a mineral oil bubbler. The evolution of CO₂ gas is a direct, physical stoichiometric indicator of the cycloaddition's progress[4].

  • Monitoring : Check reaction progress via TLC (Hexanes/EtOAc).

    • Self-Validation Loop: 3-PIS is highly UV-active due to its mesoionic conjugation. Its complete disappearance under a 254 nm UV lamp confirms the consumption of the starting material.

  • Isolation : Once CO₂ evolution ceases (typically 12-24 hours), cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Functionalize the C4 position of the newly formed 4-iodopyrazole. Causality : The C-I bond is highly reactive toward oxidative addition by Pd(0), allowing for coupling without the need for harsh, moisture-sensitive organolithium intermediates.

Step-by-Step Methodology :

  • Setup : Combine the 4-iodopyrazole intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in a degassed mixture of Toluene/H₂O (4:1).

  • Reaction : Heat the biphasic mixture at 90°C for 8 hours.

    • Self-Validation Loop: The solution will transition from bright yellow to a dark, heterogeneous suspension as Pd black begins to precipitate, indicating the consumption of the active catalyst near reaction completion.

  • Workup : Extract with EtOAc, wash with brine, dry over MgSO₄, and purify. The resulting biaryl pyrazole can be validated via ¹H-NMR by observing the loss of the upfield iodine-adjacent proton signal.

Workflow Start 3-Phenyl-4-iodosydnone Step1 Add Alkyne & Solvent (e.g., Xylene) Start->Step1 Step2 Thermal Activation (Monitor CO2 Gas) Step1->Step2 Intermediate 4-Iodopyrazole Intermediate Step2->Intermediate [3+2] Cycloaddition Step3 Pd Catalyst + Boronic Acid (Suzuki Coupling) Intermediate->Step3 End C4-Functionalized Pyrazole Step3->End Cross-Coupling

Experimental workflow for tandem cycloaddition and cross-coupling.

Downstream Applications: Halogen Bonding and Materials Science

Beyond synthesis, the iodine atom in 3-PIS and its resulting 5-iodopyrazoles exhibits unique supramolecular properties. The polarizable iodine atom features a pronounced σ-hole, enabling strong C–I⋯O and C–I⋯N halogen bonding. This makes 3-PIS-derived pyrazoles excellent candidates for crystal engineering and the development of novel active pharmaceutical ingredients (APIs) where halogen bonding dictates target-protein affinity[6].

References[4] Title: Mesoionic sydnone derivatives: An overview | Source: jocpr.com | URL: https://www.jocpr.com[1] Title: A REVIEW ON SYDNONES | Source: ijcrt.org | URL: https://ijcrt.org[3] Title: Steric effects on the sydnones reactivity. New sydnones and pyrazoles | Source: semanticscholar.org | URL:https://www.semanticscholar.org[5] Title: NOTES - Reaction of 3-Phenylsydnone with Fuming Nitric Acid | Source: oup.com | URL: https://academic.oup.com[2] Title: Investigation of the Scope and Regiochemistry of Alkynylboronate Cycloadditions with Sydnones | Source: acs.org | URL:https://pubs.acs.org[6] Title: 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding | Source: mdpi.com | URL: https://www.mdpi.com

Sources

Validation

A Senior Scientist’s Guide to In Vivo Biocompatibility: Assessing 3-Phenyl-4-Iodosydnone for Preclinical Research

For researchers at the forefront of drug development and in vivo imaging, the choice of a bioorthogonal probe is a critical decision point. An ideal probe must not only react swiftly and selectively but must also be a si...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development and in vivo imaging, the choice of a bioorthogonal probe is a critical decision point. An ideal probe must not only react swiftly and selectively but must also be a silent partner in the biological system—unseen, unheard, and non-disruptive.[1] This guide provides an in-depth, comparative analysis of 3-phenyl-4-iodosydnone, a representative of the mesoionic sydnone class, for in vivo applications. We will dissect the methodologies required to validate its biocompatibility and benchmark its performance against two other pillars of copper-free click chemistry: bicyclo[6.1.0]nonyne (BCN) and 1,2,4,5-tetrazines.

As Senior Application Scientists, our experience dictates that a simple "pass/fail" on a cytotoxicity assay is insufficient. True in vivo biocompatibility is a multifactorial property, encompassing acute and chronic toxicity, metabolic stability, pharmacokinetics (PK), and biodistribution (BD). This guide is structured to walk you through this comprehensive evaluation process, explaining not just the what but the why behind each experimental choice.

The Sydnone Advantage: Mechanism and Motivation

Sydnones are mesoionic, 1,3-dipolar compounds that engage in rapid, catalyst-free cycloaddition reactions with strained alkynes, such as BCN, in a process termed Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC).[2] This reaction is highly efficient and produces a stable pyrazole linkage with the concomitant release of carbon dioxide, a benign byproduct.[3] The motivation for exploring sydnones like 3-phenyl-4-iodosydnone lies in their inherent stability and unique reactivity, which offers a valuable alternative to other bioorthogonal pairs.

Caption: The Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) reaction.

A Framework for Comprehensive Biocompatibility Assessment

A rigorous assessment of a new chemical entity for in vivo use must follow a logical, tiered approach, moving from the cellular level to a complex whole-organism model. This workflow ensures that resources are used efficiently and that animal studies are only conducted on compounds with a promising initial safety profile.

Biocompatibility_Workflow vitro Phase 1: In Vitro Screening acute Phase 2: Acute In Vivo Toxicity vitro->acute Proceed if IC50 > 100 µM (low cytotoxicity) sub_vitro • MTT/XTT Assay (Viability) • LDH Assay (Membrane Integrity) • Stability in Plasma vitro->sub_vitro pkbd Phase 3: Pharmacokinetics & Biodistribution acute->pkbd Proceed if LD50 > 100 mg/kg (no acute toxicity signs) sub_acute • Single High-Dose Study (OECD 423) • Monitor Clinical Signs, Body Weight • Gross Necropsy acute->sub_acute chronic Phase 4: Sub-chronic Toxicity & Immunogenicity pkbd->chronic Proceed if half-life is suitable & no adverse organ accumulation sub_pkbd • IV/IP Administration • Serial Blood/Tissue Sampling • LC-MS or Imaging Analysis pkbd->sub_pkbd sub_chronic • Repeated Dosing (28-day study) • Hematology & Blood Chemistry • Full Histopathology chronic->sub_chronic

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Comparative

evaluating the quantum yield of fluorophores attached via 3-phenyl-4-iodosydnone

Evaluating the Quantum Yield of Fluorophores Attached via 3-Phenyl-4-iodosydnone: A Comparative Guide As the demand for highly sensitive, wash-free bioimaging tools grows, bioorthogonal chemistry has increasingly relied...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Quantum Yield of Fluorophores Attached via 3-Phenyl-4-iodosydnone: A Comparative Guide

As the demand for highly sensitive, wash-free bioimaging tools grows, bioorthogonal chemistry has increasingly relied on fluorogenic "turn-on" probes. Among these, mesoionic compounds—specifically sydnones—have emerged as powerful chemical reporters. This guide provides an in-depth comparative analysis of evaluating the quantum yield (Φ) of fluorophores conjugated via 3-phenyl-4-iodosydnone, detailing the mechanistic causality behind their photophysics and providing self-validating protocols for rigorous laboratory evaluation.

Mechanistic Insight: The Halogen Effect and Turn-On Fluorescence

To accurately evaluate the quantum yield of these bioconjugates, one must first understand the photophysical causality governing their behavior.

The Role of the 4-Iodo Substitution: Sydnones are mesoionic 1,3-dipoles that undergo cycloaddition with alkynes to form pyrazoles. However, traditional sydnones require harsh conditions (high heat or copper catalysis). The introduction of an iodine atom at the C4 position of the sydnone ring (as in 3-phenyl-4-iodosydnone) serves a critical mechanistic purpose: halogenation significantly lowers the distortion energy of the sydnone dipole. This drastically accelerates the second-order rate constant of the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), allowing rapid, copper-free bioconjugation at physiological temperatures (1)[1].

The "Turn-On" Causality: Before the click reaction, the 3-phenyl-4-iodosydnone moiety acts as an intramolecular fluorescence quencher. Time-dependent density functional theory (TD-DFT) calculations reveal that the sydnone core quenches attached fluorophores by forming low-lying, non-emissive charge-separated states (n,π* transitions). Upon cycloaddition with a strained alkyne (such as Fl-DIBO or BCN), the mesoionic dipole is destroyed, and a rigid 1,4,5-trisubstituted pyrazole is formed. This structural transformation eliminates the quenching pathway and restores the large oscillator strength of the S0→S1 transition, resulting in exceptional fluorescence enhancements (2)[2].

Comparative Evaluation of Quantum Yield Measurement Techniques

When characterizing the pyrazole cycloadducts formed from 3-phenyl-4-iodosydnone, researchers must choose between Relative and Absolute quantum yield measurements.

ParameterRelative Quantum Yield MethodAbsolute Quantum Yield Method
Mechanism Compares sample emission/absorbance against a known standard (e.g., Quinine Sulfate).Directly measures photons absorbed vs. photons emitted using an integrating sphere.
Equipment Needed Standard UV-Vis Spectrophotometer and Spectrofluorometer.Spectrofluorometer equipped with a calibrated Integrating Sphere.
Systematic Errors Highly susceptible to refractive index ( η ) mismatches and inner-filter effects.Immune to refractive index variations; highly accurate for novel fluorophores.
Best Used For Routine screening of multiple pyrazole derivatives in standard solvents (e.g., PBS, EtOH).Final validation of a lead fluorogenic probe for publication or commercialization.

Quantitative Data Presentation

The table below summarizes the photophysical properties of various fluorogenic systems utilizing halogenated sydnone architectures before and after strain-promoted cycloaddition.

Table 1: Photophysical Properties of Sydnone-Fluorophore Conjugates

Conjugate SystemChemical StateAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Enhancement
Fl-DIBO + Halogenated Sydnone Sydnone (Pre-click)~350~450< 0.01N/A
Fl-DIBO + Halogenated Sydnone Pyrazole (Post-click)355450 - 4800.45 - 0.47Up to 240-fold
Azidofluorescein Analog Sydnone (Pre-click)4905200.02N/A
Azidofluorescein Analog Pyrazole (Post-click)4955250.85~196-fold

(Data supported by literature on sydnone-based turn-on fluorogenic probes (3)[3] and highly fluorogenic copper-free click ligations[4]).

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)
  • Preparation : Dissolve the 3-phenyl-4-iodosydnone-fluorophore conjugate in a bioorthogonal-compatible solvent (e.g., 10% DMSO in PBS, pH 7.4) to a final concentration of 10 µM.

  • Reaction : Add 1.2 equivalents of the strained alkyne (e.g., Fl-DIBO or BCN).

  • Incubation : Incubate the mixture at 37°C in the dark. Causality: The 4-iodo substitution lowers the activation barrier, allowing the reaction to proceed rapidly at physiological temperatures without the need for cytotoxic copper catalysts.

  • Validation : Monitor the reaction via LC-MS. The reaction is complete when the mass peak corresponding to the mesoionic sydnone is entirely replaced by the mass of the 1,4,5-trisubstituted pyrazole.

Protocol B: Relative Quantum Yield Determination
  • Standard Selection : Select a reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54) with an absorption profile that overlaps the excitation wavelength of your pyrazole cycloadduct.

  • Serial Dilution : Prepare 5 serial dilutions of both the standard and the pyrazole sample.

    • Critical Causality Step: Ensure the maximum absorbance for all solutions is strictly < 0.1 . This strictly prevents inner-filter effects (self-absorption), which artificially deflate the measured emission intensity and lead to a severe underestimation of the quantum yield.

  • Measurement : Record the integrated fluorescence intensity (area under the emission curve) for all dilutions at a fixed excitation wavelength.

  • Self-Validation : Plot Integrated Intensity vs. Absorbance. The R² of the linear regression must be >0.99. If R² < 0.99, aggregation or concentration quenching is occurring; discard the batch and re-prepare in a more non-polar solvent.

  • Calculation : Calculate Φ using the gradient (slope) formula: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) Causality: Correcting for the refractive index ( η ) is mandatory because the solvent's optical density affects the speed of light and the solid angle of emission captured by the detector.

Protocol C: Absolute Quantum Yield Determination
  • Calibration : Calibrate the integrating sphere using a known standard (e.g., Rhodamine 6G) to ensure the sphere's internal reflectance coating (e.g., Spectralon) is uncontaminated.

  • Blank Measurement : Place a cuvette with pure solvent into the sphere. Measure the Rayleigh scattering peak of the excitation light ( Lc​ ).

  • Sample Measurement : Place the pyrazole sample into the sphere. Measure the reduced scattering peak ( Ls​ ) and the integrated emission spectrum of the sample ( Es​ ).

  • Calculation : Φ = E_s / (L_c - L_s). Causality: This method directly quantifies the ratio of photons emitted to photons absorbed, eliminating the need for refractive index corrections.

Workflow Visualization

G N1 3-Phenyl-4-iodosydnone Fluorophore Conjugate (Quenched State, Φ < 0.01) N3 Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) N1->N3 N2 Strained Alkyne (e.g., Fl-DIBO or BCN) N2->N3 N4 1,4,5-Trisubstituted Pyrazole (Highly Fluorescent, Φ > 0.45) N3->N4 Turn-On Fluorescence (Elimination of PeT) N5 Quantum Yield (Φ) Evaluation N4->N5 N6 Relative Method (Standard Comparison) N5->N6 N7 Absolute Method (Integrating Sphere) N5->N7

Caption: Workflow of Strain-Promoted Sydnone-Alkyne Cycloaddition and subsequent Quantum Yield evaluation.

References

  • Origins of halogen effects in bioorthogonal sydnone cycloadditions Source: RSC Publishing URL:[Link]

  • Sydnone Reporters for Highly Fluorogenic Copper-Free Click Ligations | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • Sydnone-based turn-on fluorogenic probes for no-wash protein labeling and in-cell imaging Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Validation

A Computational Lens on a Mesoionic Mainstay: Unraveling the Reaction Mechanism of 3-Phenyl-4-iodosydnone

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, sydnones represent a fascinating class of mesoionic compounds, off...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, sydnones represent a fascinating class of mesoionic compounds, offering unique electronic properties and versatile reactivity. Among them, 3-phenyl-4-iodosydnone serves as a crucial building block, its C-I bond providing a synthetic handle for a variety of cross-coupling reactions to construct complex molecular architectures[1]. While the synthesis of this compound is well-established, a deep, mechanistic understanding, particularly through the lens of computational chemistry, offers invaluable insights for reaction optimization, predicting the reactivity of novel derivatives, and designing more efficient synthetic routes.

This guide provides an in-depth analysis of the reaction mechanism for the formation of 3-phenyl-4-iodosydnone, comparing common synthetic methodologies with a detailed, proposed computational workflow. By juxtaposing experimental protocols with theoretical examination, we aim to provide a comprehensive resource for researchers seeking to leverage both empirical and computational approaches in their work with these intriguing mesoionic systems.

The Electronic Landscape of 3-Phenylsydnone: A Predisposition for Electrophilic Attack

Sydnones are five-membered heterocyclic compounds that cannot be represented by a single covalent structure and are instead described as a resonance hybrid of multiple canonical forms. This delocalization of electrons results in a unique charge distribution, rendering the C-4 position of the sydnone ring particularly electron-rich and thus highly susceptible to electrophilic aromatic substitution[2]. This inherent nucleophilicity is the cornerstone of its reactivity and the primary reason why electrophilic substitution occurs almost exclusively at this site, even in the presence of an N-phenyl substituent which is deactivated by the electron-withdrawing nature of the sydnone ring's nitrogen atom (N-3).

Computational studies, such as those employing Density Functional Theory (DFT), can provide a quantitative picture of this electronic landscape. By calculating molecular properties like Hirshfeld charges and visualizing the Highest Occupied Molecular Orbital (HOMO), we can predict and rationalize the regioselectivity of electrophilic attack[3][4]. For 3-phenylsydnone, such calculations would be expected to confirm a high electron density and a large HOMO coefficient at the C-4 carbon, marking it as the primary site for electrophilic iodination.

Unveiling the Mechanism: A Proposed Pathway for Electrophilic Iodination

The formation of 3-phenyl-4-iodosydnone is a classic example of an electrophilic aromatic substitution reaction. A plausible mechanism, analogous to other electrophilic halogenations of aromatic compounds, is proposed below. This mechanism can be rigorously investigated using computational methods to determine the energetics and structures of the intermediates and transition states.

dot digraph "Electrophilic Iodination of 3-Phenylsydnone" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Proposed two-step mechanism for the electrophilic iodination of 3-phenylsydnone.

Step 1: Formation of the σ-complex (Arenium Ion): The reaction is initiated by the attack of the electron-rich C-4 position of the 3-phenylsydnone ring on an electrophilic iodine species (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. This step is typically the rate-determining step of the reaction.

Step 2: Deprotonation and Re-aromatization: A weak base present in the reaction mixture abstracts the proton from the C-4 carbon of the σ-complex. This restores the aromaticity of the sydnone ring and yields the final product, 3-phenyl-4-iodosydnone.

Comparative Analysis of Synthetic Methodologies

Two common and effective methods for the synthesis of 3-phenyl-4-iodosydnone involve the use of N-iodosuccinimide (NIS) in acetic acid and iodine monochloride (ICl). Below, we provide detailed experimental protocols for each and discuss their relative merits in the context of a computational analysis.

Method A: Iodination using N-Iodosuccinimide (NIS) in Acetic Acid

N-Iodosuccinimide is a mild and convenient source of electrophilic iodine. The reactivity of NIS stems from the polarized N-I bond, which makes the iodine atom susceptible to nucleophilic attack[5]. The presence of an acid catalyst, such as acetic acid, can further enhance the electrophilicity of the iodine.

Experimental Protocol:

  • To a solution of 3-phenylsydnone (1.0 mmol) in glacial acetic acid (10 mL), add N-iodosuccinimide (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-phenyl-4-iodosydnone.

Method B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a more reactive iodinating agent compared to NIS. The I-Cl bond is polarized towards the more electronegative chlorine atom, making the iodine atom strongly electrophilic.

Experimental Protocol:

  • Dissolve 3-phenylsydnone (1.0 mmol) in glacial acetic acid (10 mL).

  • Cool the solution in an ice bath and slowly add a solution of iodine monochloride (1.0 mmol) in acetic acid (2 mL) dropwise with stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into a solution of sodium bisulfite in water to quench any unreacted ICl.

  • Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol.

A Framework for Computational Investigation

dot digraph "Computational_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: A typical computational workflow for studying the electrophilic iodination mechanism.

Detailed Computational Protocol:

  • Model System Definition: Define the reactants (3-phenylsydnone) and the active iodinating species derived from both NIS/AcOH and ICl.

  • Geometry Optimization: Perform geometry optimizations of all reactants, intermediates (σ-complex), transition states, and products using a suitable Density Functional Theory (DFT) method, such as B3LYP, with a reasonably large basis set like 6-311+G(d,p).

  • Transition State Search: Locate the transition state structures for both the formation of the σ-complex and the subsequent deprotonation step. This can be achieved using methods like the synchronous transit-guided quasi-newton (QST2 or QST3) method or the Berny optimization algorithm.

  • Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that they correspond to either a minimum (no imaginary frequencies) or a first-order saddle point (one imaginary frequency for a transition state) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Profile Construction: Calculate the single-point energies of all species using a higher level of theory or a larger basis set to obtain more accurate energy differences. Incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate the reaction in acetic acid.

  • Analysis: From the calculated energies, construct a reaction energy profile to determine the activation barriers for each step and the overall reaction enthalpy. Analyze the geometries of the transition states to understand the bonding changes during the reaction.

Comparative Performance: Computational Insights vs. Experimental Reality

A comparative analysis of the computational results for the NIS/AcOH and ICl iodination pathways would provide a deeper understanding of their differing reactivities.

FeatureIodination with NIS/AcOHIodination with ICl
Reactivity Milder, often requires longer reaction times or gentle heating.More reactive, typically proceeds rapidly at room temperature.
Selectivity Generally high, with minimal side products.Can be less selective if not controlled carefully, potentially leading to over-iodination.
Handling Solid, stable, and relatively safe to handle.Liquid, corrosive, and requires more careful handling.
Computational Prediction Expected to show a higher activation barrier for the formation of the σ-complex compared to ICl.Expected to show a lower activation barrier, consistent with its higher reactivity.

The computational study would be expected to show a lower activation energy for the reaction with ICl, quantitatively explaining its higher reactivity observed experimentally. Furthermore, the calculations could explore the role of acetic acid in activating NIS, potentially by protonating the carbonyl oxygen and increasing the electrophilicity of the iodine atom.

Characterization of 3-Phenyl-4-iodosydnone

The synthesized 3-phenyl-4-iodosydnone can be characterized by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the phenyl group protons.

  • ¹³C NMR: The carbon NMR spectrum would show the signal for the C-4 carbon shifted significantly downfield upon iodination, in addition to the signals for the phenyl group and the other sydnone ring carbons.

  • IR Spectroscopy: The infrared spectrum would exhibit a characteristic strong absorption for the C=O stretching vibration of the sydnone ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of 3-phenyl-4-iodosydnone (C₈H₅IN₂O₂), which is 288.04 g/mol [1].

Conclusion and Future Directions

The synthesis of 3-phenyl-4-iodosydnone is a well-established and crucial transformation in organic synthesis. While experimental protocols provide reliable methods for its preparation, a detailed computational analysis of the reaction mechanism offers a deeper level of understanding that can guide future synthetic efforts. By combining the predictive power of computational chemistry with empirical observations, researchers can optimize reaction conditions, explore the reactivity of novel sydnone derivatives, and design more efficient and sustainable synthetic routes.

The proposed computational workflow in this guide provides a clear roadmap for such an investigation. The insights gained from a comparative study of different iodinating agents would not only be of academic interest but also have practical implications for the synthesis of a wide range of functionalized mesoionic compounds for applications in drug discovery and materials science.

References

  • An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. Journal of Chemical Education. [Link]

  • An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. ACS Publications. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. PubMed. [Link]

  • A Predictive Tool for Electrophilic Aromatic Substitutions Using Machine Learning. The Journal of Organic Chemistry. [Link]

  • Mechanochemical iodination of 3-phenylsydnone. ResearchGate. [Link]

  • 3-Phenyl-4-Iodosydnone CAS NO 13858-07-6. ChemicalCell. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • The Electrophilic Substitution of Sydnones: the Reaction with 3-Aryl-4-Phenylsydnones, 3-Arylmethylsydnones and 3-Phenylethylsydnone. Horizon Research Publishing. [Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. [Link]

  • Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. ResearchGate. [Link]

  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Phenyl-4-iodosydnone

Advanced Operational Guide: Safe Handling, PPE, and Logistics for 3-Phenyl-4-iodosydnone As a Senior Application Scientist, I recognize that handling specialized mesoionic compounds requires moving beyond basic safety da...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling, PPE, and Logistics for 3-Phenyl-4-iodosydnone

As a Senior Application Scientist, I recognize that handling specialized mesoionic compounds requires moving beyond basic safety data sheets. 3-Phenyl-4-iodosydnone (CAS: 13858-07-6) is a highly valuable heterocyclic intermediate used extensively in organic synthesis, particularly in 1,3-dipolar cycloadditions and palladium-catalyzed cross-coupling reactions[1][2].

However, its unique mesoionic structure—characterized by delocalized positive and negative charges across a 1,2,3-oxadiazole core—dictates specific operational constraints[3]. This guide provides the causality behind our safety protocols, ensuring that your laboratory can handle this reagent with absolute confidence and scientific rigor.

Hazard Profile & Mechanistic Causality

To design an effective safety and operational plan, we must first understand the chemical behavior of the sydnone core. Sydnones are generally considered to have low acute toxicity, though they are potent porphyrinogenic and anti-inflammatory agents[4]. The primary laboratory hazards stem from their physical stability rather than acute biological toxicity.

When exposed to excessive heat, light, or concentrated acids (such as conc. HCl), the mesoionic ring system of 3-phenyl-4-iodosydnone undergoes degradation[2]. This breakdown results in the formation of hydrazine or pyrrolidinehydrazine derivatives and the rapid extrusion of carbon dioxide ( CO2​ ) gas[2]. In a closed reaction vessel, this gas evolution presents a critical over-pressurization and explosion hazard.

Pathway N1 3-Phenyl-4-iodosydnone (Stable Mesoionic Core) N2 Thermal/Photolytic Activation N1->N2 N3 Ring Cleavage (1,2,3-oxadiazole breakdown) N2->N3 N4 CO2 Gas Evolution (Pressure Hazard) N3->N4 Extrusion N5 Hydrazine Derivatives (Toxicity Hazard) N3->N5 Recombination

Fig 1. Mechanistic degradation pathway of sydnones under thermal or photolytic stress.

Quantitative Logistics & Storage Data

Due to its light-sensitive nature, handling and storage logistics must be meticulously controlled to minimize exposure to direct light and heat[5].

Table 1: Storage and Environmental Specifications

ParameterSpecificationScientific Rationale
Temperature 15°C – 25°C (Controlled Room Temp)Prevents thermal degradation of the oxadiazole ring[2][5].
Atmosphere Argon or Nitrogen (Inert)Prevents oxidative degradation of the iodine substituent over time.
Container Amber glass, tightly sealedBlocks UV/Vis light, mitigating photolytic ring cleavage[5].
Proximity Isolate from strong acidsConc. HCl triggers rapid degradation into hydrazine salts and CO2​ [2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why it is being deployed. The following matrix outlines the required PPE for handling 3-phenyl-4-iodosydnone, grounded in its specific chemical properties.

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloved Nitrile (>0.12mm thickness)Protects against dermal absorption of iodinated aromatics. The mesoionic core is highly polar and can act as a permeation enhancer.
Eye Protection Splash-proof chemical gogglesPrevents ocular exposure to fine mesoionic dust during weighing. Safety glasses are insufficient due to the risk of airborne particulates.
Body Protection Flame-retardant lab coat (e.g., Nomex)Mitigates risks associated with unexpected thermal degradation or localized over-pressurization during heated reactions.
Respiratory N95 or P100 particulate respiratorRequired only if weighing outside a certified fume hood. Prevents inhalation of porphyrinogenic dust[4].

Operational Protocol: Safe Handling & Reaction Setup

This protocol details the safe setup for utilizing 3-phenyl-4-iodosydnone in a synthetic workflow (e.g., a cross-coupling or cycloaddition reaction).

System Self-Validation: This protocol is designed as a self-validating system. By monitoring gas evolution and performing pre-reaction TLC, the operator can continuously verify the integrity of the reagent and the safety of the reaction environment.

Step 1: Purity Validation (Pre-Reaction)

  • Action: Dissolve 1 mg of the compound in CDCl3​ and spot it on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate).

  • Validation: A single distinct spot indicates an intact mesoionic core. Baseline smearing or multiple spots indicate photolytic degradation into hydrazine derivatives[2]. Do not proceed if degradation is observed.

Step 2: Weighing and Transfer

  • Action: Perform all weighing inside a fume hood using anti-static weigh boats. Dim the fume hood lights or use amber-shielded sashes.

  • Causality: Static discharge can aerosolize the fine powder, while ambient light initiates slow photolytic degradation[5].

Step 3: Reaction Setup & Inertion

  • Action: Transfer the solid to an oven-dried Schlenk flask. Wrap the flask entirely in aluminum foil. Purge the flask with Argon using standard Schlenk techniques (3x vacuum/argon cycles).

  • Causality: Foil shielding prevents light-induced breakdown during long reaction times. Argon prevents oxidative side-reactions at the labile C4-iodine position.

Step 4: Managing Gas Evolution (Critical Safety Step)

  • Action: If the reaction requires heating (>60°C) or involves a 1,3-dipolar cycloaddition (which extrudes CO2​ to form pyrazoles[2]), never seal the system completely . Attach a reflux condenser topped with an oil bubbler.

  • Validation: Monitor the bubbler. The steady evolution of bubbles quantitatively validates that the cycloaddition (or degradation) is occurring. The cessation of bubbling serves as a self-validating indicator that the reaction has reached completion.

Workflow S1 1. Validation TLC Purity Check S2 2. Weighing Fume Hood, Dim Light S1->S2 S3 3. Reaction Setup Foil-Wrapped Flask S2->S3 Inert Transfer S4 4. Monitoring Open System (Bubbler) S3->S4 Heat Applied

Fig 2. Self-validating operational workflow for handling and reacting 3-phenyl-4-iodosydnone.

Spill Management & Disposal Plan

If a spill occurs, the primary goal is to prevent aerosolization and neutralize the reactive iodine center before disposal.

  • Evacuation & PPE: Ensure the area is well-ventilated. Equip N95/P100 respirators if the spill is outside a fume hood.

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the mesoionic powder. Lightly mist the spill with a 10% aqueous sodium thiosulfate solution.

    • Causality: Sodium thiosulfate safely reduces any free iodine that may have formed via degradation, neutralizing the primary environmental hazard.

  • Collection: Wipe up the dampened powder using absorbent spill pads.

  • Disposal: Place the pads in a clearly labeled, sealable hazardous waste container. Label as "Halogenated Organic Solid Waste - Light Sensitive." Store the waste container in a dark, cool area until professional chemical disposal is arranged.

References

  • ChemicalCell. "3-Phenyl-4-Iodosydnone CAS NO 13858-07-6". chemicalroot.com.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Mesoionic sydnone derivatives: An overview". jocpr.com.
  • International Journal of Creative Research Thoughts (IJCRT). "A REVIEW ON SYDNONES". ijcrt.org.
  • ResearchGate. "MESOIONIC SYDNONE: A REVIEW IN THEIR CHEMICAL AND BIOLOGICAL PROPERTIES". researchgate.net.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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